Product packaging for Ac-RYYRIK-NH2(Cat. No.:)

Ac-RYYRIK-NH2

Numéro de catalogue: B013120
Poids moléculaire: 939.1 g/mol
Clé InChI: WBBBVZGQADABSU-RERZDIOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

High affinity ligand for the NOP site (Ki = 1.5 nM). Antagonizes nociceptin-stimulated GTP binding in rat brain and the chronotropic effect of nociceptin on rat cardiomyocytes. However, displays potent agonist properties in vivo, inhibiting locomotor activity in mice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H70N14O9 B013120 Ac-RYYRIK-NH2

Propriétés

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBBVZGQADABSU-RERZDIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dualistic Function of Ac-RYYRIK-NH2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the NOP Receptor Ligand Ac-RYYRIK-NH2 for Researchers, Scientists, and Drug Development Professionals.

This compound is a synthetic hexapeptide that has garnered significant interest in the field of opioid research due to its complex and context-dependent interaction with the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This technical guide provides a comprehensive overview of the function of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Function and Mechanism of Action

This compound is a high-affinity ligand for the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1][2] Its pharmacological profile is notably dualistic, exhibiting antagonist properties in in vitro functional assays while demonstrating agonist activity in vivo.[1][2] This complex behavior makes it a valuable tool for dissecting the signaling pathways and physiological roles of the NOP receptor.

  • In Vitro Antagonist/Partial Agonist Activity: In isolated cell and tissue preparations, this compound typically behaves as a competitive antagonist or a low-efficacy partial agonist.[1][3] It has been shown to antagonize the effects of the endogenous NOP receptor agonist, N/OFQ, in assays measuring G protein activation and second messenger modulation.[1] Specifically, it competitively inhibits N/OFQ-stimulated [³⁵S]GTPγS binding in rat brain membranes.[3][]

  • In Vivo Agonist Activity: In contrast to its in vitro profile, when administered to living organisms, this compound displays potent agonist-like effects.[2] A notable example is its ability to inhibit locomotor activity in mice, an effect that mimics the action of N/OFQ.[2][5]

This discrepancy between in vitro and in vivo activity is a critical consideration for researchers and is thought to be related to factors such as receptor reserve and signaling efficiency in different biological environments.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound from published studies.

Table 1: Receptor Binding Affinity of this compound

ReceptorPreparationRadioligandKᵢ (nM)Reference
NOP (ORL1)Rat Frontal Cortex[³H]nociceptin1.5[1][2]
NOP (ORL1)CHO cells expressing rat NOP[³H]nociceptinNot specified, but high affinity[1]

Table 2: Functional Activity of this compound in In Vitro Assays

AssayTissue/Cell PreparationMeasured EffectEfficacy (Eₘₐₓ)pA₂Reference
[³⁵S]GTPγS BindingRat Frontal CortexPartial Agonist44% (relative to nociceptin)9.13[1]
[³⁵S]GTPγS BindingCHO cells expressing rat NOPPartial Agonist115% (relative to nociceptin)-[1]
cAMP ProductionCHO cells expressing rat NOPInhibition (Partial Agonist)49% inhibition-[1]
Electrically Evoked ContractionsRat Vas DeferensInhibition (Partial Agonist)54% inhibition-[1]
Electrically Evoked ContractionsRat AnococcygeusInhibition (Partial Agonist)37% inhibition8.69[1]

Signaling Pathway of the NOP Receptor

This compound exerts its effects by binding to the NOP receptor, which is a Gi/o-coupled GPCR. The canonical signaling pathway initiated by NOP receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NOP_Receptor NOP Receptor (ORL1) This compound->NOP_Receptor Binds G_Protein Gi/o Protein (αβγ) NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Regulates

Caption: NOP Receptor Signaling Pathway. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NOP receptor.

Materials:

  • Receptor Source: Membranes from rat frontal cortex or Chinese Hamster Ovary (CHO) cells stably expressing the NOP receptor.

  • Radioligand: [³H]nociceptin.

  • Non-specific Binding Control: High concentration of unlabeled nociceptin.

  • Test Compound: this compound at various concentrations.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Cocktail.

Procedure:

  • Prepare membrane homogenates from the receptor source.

  • In a 96-well plate, add the incubation buffer, a fixed concentration of [³H]nociceptin, and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled nociceptin.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate (Reagents + Membranes) A->B C Rapid Filtration (Separate Bound from Free) B->C D Wash Filters C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a Competitive Radioligand Binding Assay. (Max Width: 760px)

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the NOP receptor in response to ligand binding.

Materials:

  • Receptor Source: Rat brain membranes or membranes from cells expressing the NOP receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist: Nociceptin (for stimulation).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: To ensure G proteins are in their inactive state at the start of the assay.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Pre-incubate the membrane preparation with GDP in the assay buffer.

  • Add the test compound (this compound) or the agonist (nociceptin) to the reaction mixture.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the filter-bound radioactivity by scintillation counting.

  • To assess antagonist activity, pre-incubate the membranes with this compound before adding the agonist (nociceptin).

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

Materials:

  • Cells: CHO cells stably expressing the NOP receptor.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compound: this compound.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Reagents.

Procedure:

  • Plate the CHO-NOP cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • A decrease in forskolin-stimulated cAMP levels indicates Gi/o-mediated inhibition of adenylyl cyclase.

Conclusion

This compound is a multifaceted pharmacological tool with a complex profile of activity at the NOP receptor. Its high binding affinity and its ability to act as a partial agonist or antagonist in vitro and an agonist in vivo make it an invaluable probe for investigating the intricacies of NOP receptor signaling and its physiological consequences. A thorough understanding of its dualistic nature and the experimental context is crucial for the accurate interpretation of research findings and for its application in drug development. While its effects on cardiomyocyte chronotropy and locomotor activity have been reported, detailed experimental protocols for these specific assays with this compound are less commonly available in the literature. Researchers are encouraged to consult the primary literature for further details on specific experimental conditions.

References

Ac-RYYRIK-NH2: A Technical Guide to its NOP Receptor Binding Affinity and Functional Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and functional activity of the synthetic hexapeptide, Ac-RYYRIK-NH2, at the Nociceptin/Orphanin FQ (NOP) receptor. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the NOP receptor system.

Introduction

The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), are implicated in a wide array of physiological and pathological processes, including pain, anxiety, depression, and substance abuse. This compound is a high-affinity synthetic peptide ligand for the NOP receptor that has been characterized as a tool compound for studying this system. Its unique pharmacological profile, exhibiting both antagonistic and agonistic properties depending on the biological context, makes it a subject of significant interest.[1]

Quantitative Data on NOP Receptor Interaction

The binding affinity and functional potency of this compound at the NOP receptor have been determined through various in vitro assays. The following table summarizes the key quantitative data.

CompoundAssay TypeReceptor/SystemParameterValueReference
This compoundRadioligand BindingMouse NOP (CHO cells)Ki1.5 nM
This compoundRadioligand BindingRat Brain MembranesKD0.3 nM[2]
This compound[35S]GTPγS BindingRat Brain MembranespA28.18 (Schild constant 6.58 nM)[2]

Note: The observed variability in binding affinity (Ki vs. KD) may be attributed to differences in the experimental systems, such as the use of a recombinant receptor in a cell line versus native receptors in brain tissue.[2]

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Beyond cAMP modulation, NOP receptor activation also leads to the regulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.[4]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound NOP NOP Receptor This compound->NOP Binds G_protein Gαi/oβγ NOP->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_beta_gamma->MAPK_cascade Activates ATP ATP ATP->AC

NOP Receptor Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details the methodology for determining the binding affinity (Ki) of this compound for the NOP receptor using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare NOP Receptor-Containing Membranes (e.g., CHO-hNOP) incubate Incubate Membranes, [³H]-Nociceptin, and this compound prep_membranes->incubate prep_ligands Prepare Serial Dilutions of this compound prep_ligands->incubate prep_radio Prepare [³H]-Nociceptin Working Solution prep_radio->incubate filtrate Rapid Filtration to Separate Bound and Free Radioligand incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Quantify Radioactivity using Scintillation Counting wash->count analyze Analyze Data to Determine IC₅₀ and Calculate Kᵢ count->analyze

Radioligand Binding Assay Workflow

Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.[5]

  • Radioligand: [3H]-Nociceptin.[3]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-hNOP cells or rat brain tissue in ice-cold buffer and prepare a membrane suspension. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of [3H]-Nociceptin (typically at or below its KD).

    • Increasing concentrations of this compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled Nociceptin.

    • Initiate the binding reaction by adding the membrane suspension.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

[35S]GTPγS Functional Assay

This protocol describes a method to assess the functional activity of this compound at the NOP receptor by measuring G protein activation.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare NOP Receptor-Containing Membranes incubate Incubate Membranes, this compound, and [³⁵S]GTPγS prep_membranes->incubate prep_ligands Prepare Serial Dilutions of this compound prep_ligands->incubate prep_reagents Prepare Assay Buffer with GDP and MgCl₂ prep_reagents->incubate filtrate Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Quantify Radioactivity using Scintillation Counting wash->count analyze Analyze Data to Determine EC₅₀ and Eₘₐₓ count->analyze

[³⁵S]GTPγS Binding Assay Workflow

Materials and Reagents:

  • Receptor Source: Membranes from CHO-hNOP cells or rat brain.[7]

  • Radioligand: [35S]GTPγS.[7]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[7]

  • GDP (Guanosine 5'-diphosphate). [7]

  • Unlabeled GTPγS.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare NOP receptor-containing membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer containing GDP.

    • Increasing concentrations of this compound.

    • For basal binding, add vehicle.

    • For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Membrane suspension.

  • Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15-30 minutes).[8]

  • Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS. Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.[8]

  • Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

  • Quantification: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific [35S]GTPγS binding. Plot the percentage stimulation over basal as a function of the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist characterization, perform the assay in the presence of a fixed concentration of a NOP agonist and increasing concentrations of this compound to determine the pA2 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the NOP receptor system. Its high binding affinity and complex functional profile as a partial agonist/antagonist necessitate careful experimental design and interpretation of results. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the NOP receptor.

References

Acetyl-RYYRIK-NH2: An In-depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-RYYRIK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its notable interactions with the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This G protein-coupled receptor and its endogenous ligand, N/OFQ, are implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, and cardiovascular function. Acetyl-RYYRIK-NH2 has been characterized as a potent ligand for the ORL1 receptor, exhibiting a complex pharmacological profile that includes both partial agonist and antagonist activities depending on the experimental system. This technical guide provides a comprehensive overview of the biological activity of acetyl-RYYRIK-NH2, presenting key quantitative data, detailed experimental protocols, and a visualization of its primary signaling pathway.

Quantitative Biological Activity Data

The biological activity of acetyl-RYYRIK-NH2 has been quantified in several key studies, primarily focusing on its affinity for and activity at the ORL1 receptor. The following tables summarize the critical quantitative data from these investigations.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 1.5 nMCHO cells expressing human ORL1 receptor[1][2][3]
Schild Constant (Ka) 6.58 ± 0.69 nMRat brain membranes[4]
pA2 9.13Rat frontal cortex[5]
pA2 8.69Rat anococcygeus muscle[5]

Table 1: Receptor Binding and Antagonist Potency of Acetyl-RYYRIK-NH2

AssayEmax (%)Species/SystemReference
[35S]GTPγS Binding 44Rat frontal cortex[5]
[35S]GTPγS Binding 115CHO cells expressing rat ORL1 receptor[5]
cAMP Accumulation Inhibition 49CHO cells expressing rat ORL1 receptor[5]
Inhibition of Electrically Evoked Contractions 54Rat vas deferens[5]
Inhibition of Electrically Evoked Contractions 37Rat anococcygeus muscle[5]

Table 2: Partial Agonist Activity of Acetyl-RYYRIK-NH2

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the biological activity data of acetyl-RYYRIK-NH2. The following sections provide detailed protocols for the key assays used in its characterization.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of acetyl-RYYRIK-NH2 for the ORL1 receptor.

Materials:

  • CHO cell membranes expressing the human ORL1 receptor.

  • Radioligand: [3H]nociceptin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 1 µM unlabeled nociceptin.

  • Acetyl-RYYRIK-NH2 at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing CHO cell membranes, [3H]nociceptin (at a concentration close to its Kd), and varying concentrations of acetyl-RYYRIK-NH2 in the assay buffer.

  • For the determination of non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of unlabeled nociceptin.

  • Incubate the mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of acetyl-RYYRIK-NH2 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of acetyl-RYYRIK-NH2 in stimulating G protein activation via the ORL1 receptor.

Materials:

  • Membranes from cells expressing the ORL1 receptor (e.g., rat brain membranes or CHO cells).

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (to maintain G proteins in their inactive state).

  • Acetyl-RYYRIK-NH2 at various concentrations.

  • Unlabeled GTPγS (for non-specific binding determination).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with GDP in the assay buffer on ice.

  • In a multi-well plate, add the membrane preparation, [35S]GTPγS, and varying concentrations of acetyl-RYYRIK-NH2.

  • For basal binding, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is included.

  • Initiate the binding reaction by transferring the plates to a 30°C water bath for a defined period (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The specific binding of [35S]GTPγS is calculated by subtracting the non-specific binding from the total binding.

  • Plot the specific binding against the concentration of acetyl-RYYRIK-NH2 to generate a dose-response curve.

  • The EC50 (potency) and Emax (efficacy, relative to a full agonist) are determined from this curve using non-linear regression.

Schild Analysis

Schild analysis is a pharmacological method used to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the dissociation constant (Ka or pA2) of an antagonist.

Objective: To determine if acetyl-RYYRIK-NH2 acts as a competitive antagonist at the ORL1 receptor and to quantify its antagonist potency.

Procedure:

  • Generate a dose-response curve for a known ORL1 receptor agonist (e.g., nociceptin) in a functional assay (e.g., inhibition of electrically evoked contractions in isolated tissues).

  • Repeat the agonist dose-response curve in the presence of several fixed concentrations of acetyl-RYYRIK-NH2.

  • For each concentration of acetyl-RYYRIK-NH2, determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of acetyl-RYYRIK-NH2 on the x-axis.

  • Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.

  • The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The Ka can be calculated as 10^(-pA2).

Signaling Pathway

Acetyl-RYYRIK-NH2 exerts its effects by modulating the signaling cascade initiated by the ORL1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o).

ORL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetyl-RYYRIK-NH2 Acetyl-RYYRIK-NH2 ORL1 ORL1 Receptor Acetyl-RYYRIK-NH2->ORL1 Binds to G_protein Gi/o Protein (αβγ) ORL1->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel K+ Channels G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Targets Ca_channel->Cellular_Response ↓ Ca2+ influx K_channel->Cellular_Response ↑ K+ efflux (Hyperpolarization) MAPK->Cellular_Response Alters Gene Expression

References

Ac-RYYRIK-NH2: A Technical Guide to its Interaction with the NOP Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its high-affinity interaction with the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This receptor is the most recently identified member of the opioid receptor family and plays a crucial role in a wide array of physiological processes, including pain perception, anxiety, depression, and reward. Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), form a distinct signaling system. This compound exhibits a complex pharmacological profile, acting as a partial agonist or antagonist depending on the specific assay and cellular context. This technical guide provides a comprehensive overview of this compound, focusing on its binding and functional characteristics at the NOP receptor, detailed experimental protocols for its study, and visualization of the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with the NOP receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for the NOP Receptor

ParameterValueSpecies/SystemReference
Ki1.5 nMMouse NOP receptor in CHO cells[1][2]
KD0.3 nMRat brain membranes[3]

Table 2: Functional Activity of this compound at the NOP Receptor

AssayParameterValueSpecies/SystemReference
[35S]GTPγS BindingEmax (vs. N/OFQ)44%Rat frontal cortex[4]
[35S]GTPγS BindingEmax (vs. N/OFQ)115%CHO cells expressing rat NOP[4]
[35S]GTPγS BindingpA29.13Rat frontal cortex[4]
cAMP AccumulationEmax (Inhibition)49%CHO cells expressing rat NOP[4]
Isolated Tissue (Anococcygeus)pA28.69Rat[4]
Isolated Tissue (Vas Deferens)Emax (Inhibition)54%Rat[4]

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human or rat NOP receptor.

  • Radioligand: [3H]Nociceptin or a suitable high-affinity NOP receptor radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist (e.g., 10 µM N/OFQ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand (at a concentration near its KD), and varying concentrations of this compound in assay buffer. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell Membranes: As described for the radioligand binding assay.

  • [35S]GTPγS.

  • GDP.

  • Test Compound: this compound.

  • Basal Control: Vehicle.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

  • Filtration Apparatus and Filters.

  • Scintillation Counter.

Procedure:

  • Pre-incubation: In a 96-well plate, combine cell membranes (10-20 µg protein) and GDP (10-30 µM) in assay buffer.

  • Compound Addition: Add varying concentrations of this compound or vehicle to the wells.

  • Initiation of Reaction: Add [35S]GTPγS (0.05-0.1 nM) to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Plot the [35S]GTPγS binding (as a percentage of basal) against the log concentration of this compound to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay determines the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in NOP receptor signaling.

Materials:

  • Whole Cells: CHO or HEK293 cells expressing the NOP receptor.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor for 15-30 minutes.

  • Compound Incubation: Add varying concentrations of this compound to the cells and incubate for 10-15 minutes.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 and Emax values.

Mandatory Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein NOP NOP Receptor G_alpha Gαi/o NOP->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates Ac_RYYRIK_NH2 This compound Ac_RYYRIK_NH2->NOP Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Caption: NOP Receptor Signaling Pathway Activated by this compound.

GTP_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - this compound dilutions - GDP, [³⁵S]GTPγS start->prep plate Plate Components: - Membranes - GDP - this compound prep->plate pre_incubate Pre-incubate at 30°C plate->pre_incubate initiate Initiate Reaction: Add [³⁵S]GTPγS pre_incubate->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction: Rapid Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis: EC₅₀ & Eₘₐₓ Determination count->analyze end End analyze->end

References

The Discovery and Pharmacological Profile of Ac-RYYRIK-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of the synthetic hexapeptide, Ac-RYYRIK-NH2. Identified through combinatorial chemistry, this peptide has emerged as a pivotal research tool for investigating the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a key player in pain modulation, mood regulation, and various other physiological processes. This document details the dualistic agonist/antagonist properties of this compound, presenting quantitative data from seminal studies in structured tables. Furthermore, it offers detailed experimental protocols for its synthesis and the key in vitro and in vivo assays used for its characterization, supplemented by visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its complex pharmacology.

Introduction: The Dawn of a Novel NOP Receptor Ligand

The discovery of this compound is intrinsically linked to the exploration of the NOP receptor (formerly known as ORL-1), the fourth member of the opioid receptor family. Unlike classical opioid receptors, the NOP receptor does not bind traditional opiates with high affinity. The identification of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), in 1995 spurred a quest for synthetic ligands to probe the receptor's function.

In 1997, Dooley and his colleagues embarked on a large-scale screening of a combinatorial peptide library to identify novel NOP receptor ligands. This effort led to the identification of this compound as a hexapeptide with high affinity for the NOP receptor. Subsequent, more detailed characterization by Berger et al. in 1999 revealed the peptide's complex and intriguing pharmacological profile, demonstrating both antagonistic and agonistic properties depending on the biological system and the specific assay employed. This dual nature has made this compound an invaluable tool for dissecting the nuanced signaling of the NOP receptor.

Physicochemical Properties and Synthesis

This compound is a synthetic hexapeptide with the following sequence: Acetyl-Arginine-Tyrosine-Tyrosine-Arginine-Isoleucine-Lysine-Amide.

PropertyValue
Molecular Formula C44H70N14O9
Molecular Weight 939.12 g/mol
Sequence Ac-R-Y-Y-R-I-K-NH2
Modifications N-terminal Acetylation, C-terminal Amidation
CAS Number 200959-48-4

The peptide is typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Pharmacological Characterization: A Dual-Faceted Ligand

This compound exhibits a complex pharmacological profile, acting as a high-affinity ligand at the NOP receptor with a Ki of 1.5 nM[1][2]. Its functional activity, however, is multifaceted, demonstrating both antagonistic and agonistic effects in different experimental settings.

In Vitro Antagonistic Activity

In specific in vitro assays, this compound acts as an antagonist of N/OFQ-mediated signaling.

  • GTPγS Binding: In rat brain membranes, this compound antagonizes the N/OFQ-stimulated binding of [35S]GTPγS to G-proteins[1][2][3]. This suggests that it can block the initial step of G-protein activation by the endogenous ligand.

  • Cardiomyocyte Chronotropy: In isolated rat cardiomyocytes, this compound counteracts the negative chronotropic (rate-slowing) effect induced by N/OFQ[1][2].

In Vivo Agonistic Activity

Conversely, when administered in vivo, this compound displays potent agonist properties.

  • Locomotor Activity: In mice, intracerebroventricular administration of this compound leads to a significant inhibition of spontaneous locomotor activity, an effect that is characteristic of NOP receptor agonists[1][2].

This paradoxical behavior highlights the complexity of NOP receptor signaling and the potential for biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from the foundational studies.

AssaySpeciesTissue/Cell LineParameterValueReference
Receptor Binding -CHO cells expressing human NOP receptorKi1.5 nM[1][2]
GTPγS Binding RatBrain membranesAntagonism of N/OFQYes[1][2]
Chronotropic Effect RatIsolated cardiomyocytesAntagonism of N/OFQYes[1][2]
Locomotor Activity MouseIn vivoAgonist effect (inhibition)Yes[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_ligands Ligands cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ N_OFQ->NOP Binds & Activates Ac_RYYRIK_NH2 This compound Ac_RYYRIK_NH2->NOP Binds (Agonist/Antagonist) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered ion channel activity) PKA->Cellular_Response Phosphorylates

Caption: NOP receptor signaling cascade initiated by ligand binding.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start peptide_synthesis Peptide Synthesis (Fmoc SPPS) start->peptide_synthesis purification Purification & Characterization (HPLC, Mass Spec) peptide_synthesis->purification binding_assay Radioligand Binding Assay purification->binding_assay gtp_assay [35S]GTPγS Binding Assay purification->gtp_assay cardio_assay Cardiomyocyte Chronotropy Assay purification->cardio_assay data_analysis Data Analysis (Ki, IC50, pA2) binding_assay->data_analysis gtp_assay->data_analysis cardio_assay->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro characterization of this compound.

Experimental Workflow for In Vivo Characterization

In_Vivo_Workflow start Start animal_prep Animal Preparation (Mice) start->animal_prep peptide_admin Peptide Administration (Intracerebroventricular) animal_prep->peptide_admin locomotor_test Locomotor Activity Test peptide_admin->locomotor_test data_collection Data Collection (Beam breaks, distance traveled) locomotor_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo characterization of this compound.

Detailed Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis of this compound

This protocol provides a general guideline for the synthesis of this compound using a manual or automated peptide synthesizer.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Activator base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first amino acid (Fmoc-Lys(Boc)-OH) using the chosen coupling reagents and activator base in DMF. Allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ile, Arg, Tyr, Tyr, Arg).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Radioligand Binding Assay for NOP Receptor

This protocol is adapted from standard procedures for competitive radioligand binding assays.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.

  • Radioligand: [³H]-Nociceptin or a suitable labeled NOP antagonist.

  • Competitor: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, filtration manifold, scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-hNOP cells or rat brain tissue by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or unlabeled N/OFQ (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of radioligand at a fixed concentration (typically near its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Materials:

  • Receptor Source: CHO-hNOP cell membranes or rat brain membranes.

  • Radioligand: [³⁵S]GTPγS

  • Agonist: N/OFQ

  • Antagonist: this compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the binding assay.

  • Assay Setup: To each well of a 96-well plate, add:

    • Assay buffer.

    • GDP to a final concentration of 10-30 µM.

    • For antagonist determination, add varying concentrations of this compound followed by a fixed concentration of N/OFQ (typically its EC80).

    • Membrane preparation.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate and filter the assay as described for the binding assay.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist to determine the IC50 for the inhibition of agonist-stimulated binding.

Isolated Rat Cardiomyocyte Chronotropic Assay

This assay assesses the effect of compounds on the beating rate of cardiomyocytes.

Materials:

  • Neonatal rat pups (1-3 days old).

  • Enzymes for cell isolation (e.g., trypsin, collagenase).

  • Cell culture medium (e.g., DMEM).

  • Microscope with a heated stage and recording capabilities.

  • N/OFQ and this compound.

Procedure:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from neonatal rat hearts by enzymatic digestion.

  • Cell Culture: Plate the isolated cardiomyocytes on culture dishes and allow them to form a spontaneously beating monolayer.

  • Experiment:

    • Mount the culture dish on the heated microscope stage.

    • Record the baseline beating rate of a selected field of cells.

    • Add N/OFQ to the medium to induce a negative chronotropic effect and record the new beating rate.

    • To test for antagonism, pre-incubate the cells with this compound before adding N/OFQ and record the beating rate.

  • Data Analysis: Express the change in beating rate as a percentage of the baseline rate. Compare the effect of N/OFQ in the presence and absence of this compound.

Mouse Locomotor Activity Assay

This in vivo assay measures the effect of centrally administered compounds on spontaneous movement.

Materials:

  • Adult male mice.

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections.

  • Locomotor activity chambers equipped with infrared beams.

  • This compound dissolved in sterile saline.

Procedure:

  • Animal Habituation: Habituate the mice to the locomotor activity chambers for at least 30 minutes on the day before the experiment.

  • Peptide Administration: On the day of the experiment, administer this compound or vehicle (saline) via an i.c.v. injection using a stereotaxic frame.

  • Locomotor Activity Recording: Immediately after the injection, place the mouse in the locomotor activity chamber and record its activity (e.g., number of beam breaks, distance traveled) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the peptide-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound, since its discovery from a combinatorial library, has proven to be a remarkably useful pharmacological tool. Its dualistic nature as an in vitro antagonist and an in vivo agonist at the NOP receptor has provided valuable insights into the complexities of NOP receptor signaling and function. The detailed methodologies and data presented in this technical guide are intended to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery, facilitating further exploration of the NOP receptor system and the development of novel therapeutics targeting this important receptor.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ac-RYYRIK-NH2

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the synthetic peptide this compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. This document includes key quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a synthetic hexapeptide with N-terminal acetylation and C-terminal amidation. These modifications are common in peptide chemistry to increase stability and mimic the native peptide structure.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2[1][2]
Molecular Formula C44H70N14O9[1][2][3]
Molecular Weight (Calculated) 939.1 g/mol [3]
Purity (Typical) >95% (via HPLC)[1][2][4]
Form Lyophilized powder[1][2]
Solubility Soluble in water[4]
Storage Conditions Desiccate at -20°C[1][2]
CAS Number 200959-48-4[2]
Structural Information
  • IUPAC Name : N-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-isoleucyl-L-lysinamide[3]

  • Modifications :

    • N-terminus: Acetylated (Ac)

    • C-terminus: Amidated (NH2)

Experimental Protocols

The following sections detail standard methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing synthetic peptides like this compound. The C-terminal amino acid (Lysine) is first attached to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion.

Protocol Outline:

  • Resin Preparation : A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Deprotection : The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (Isoleucine) is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin. The reaction is allowed to proceed until completion.

  • Washing : The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Repeat Cycle : Steps 2-4 are repeated for each subsequent amino acid (Arg, Tyr, Tyr, Arg) in the sequence.

  • N-terminal Acetylation : After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Lyophilization : The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the resulting pellet is lyophilized to yield the crude peptide powder.

G cluster_synthesis SPPS Workflow A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. Amino Acid Coupling B->C D 4. Washing C->D E 5. Repeat Cycle for Each Amino Acid D->E E->B Next Amino Acid F 6. N-terminal Acetylation E->F Final Amino Acid G 7. Cleavage from Resin F->G H 8. Lyophilization G->H

Fig. 1: Solid-Phase Peptide Synthesis Workflow
Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis is purified using reverse-phase HPLC (RP-HPLC) to achieve the desired level of purity (typically >95%).

Protocol Outline:

  • Sample Preparation : The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or acetic acid).

  • Column : A C18 reverse-phase column is commonly used for peptide purification.

  • Mobile Phases :

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution : The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection : The eluting peptide is detected by monitoring UV absorbance, typically at 214 nm and 280 nm (the latter for tyrosine residues).

  • Fraction Collection : Fractions corresponding to the main peptide peak are collected.

  • Purity Analysis : The purity of the collected fractions is assessed by analytical HPLC.

  • Lyophilization : The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.

Protocol Outline:

  • Sample Preparation : A small amount of the purified peptide is dissolved in a suitable solvent for MS analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • Ionization : Electrospray ionization (ESI) is a common method for generating gas-phase peptide ions.

  • Mass Analysis : The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation : The resulting mass spectrum will show peaks corresponding to the different charge states of the peptide. The molecular weight is deconvoluted from these m/z values. The experimentally determined molecular weight should match the calculated molecular weight (939.1 Da).

G cluster_analysis Peptide Analysis Workflow A Crude Peptide B RP-HPLC Purification A->B C Purity Check (Analytical HPLC) B->C D Mass Spectrometry (Identity Confirmation) B->D E Pure Lyophilized Peptide (>95%) C->E D->E

Fig. 2: Peptide Purification and Analysis Workflow

Biological Activity and Signaling Pathway

This compound is recognized as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. The NOP receptor is a G-protein coupled receptor (GPCR).

Mechanism of Action

The biological activity of this compound is complex, exhibiting both antagonist and agonist properties depending on the experimental context.

  • Antagonist Activity : In in vitro assays, this compound antagonizes nociceptin-stimulated GTP binding in rat brain preparations.

  • Agonist Activity : In vivo studies have shown that it can act as a potent agonist, for instance, by inhibiting locomotor activity in mice.

This dual activity suggests it may be a partial agonist or a biased agonist, capable of selectively activating certain downstream signaling pathways while blocking others. Its binding affinity (Ki) for the NOP receptor is approximately 1.5 nM.

NOP Receptor Signaling Pathway

As a GPCR, the NOP receptor, upon activation, couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor NOP Receptor (ORL1) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP AC Response Cellular Response cAMP->Response Leads to Ligand This compound Ligand->Receptor Binds

Fig. 3: NOP Receptor Signaling Pathway

References

Methodological & Application

Ac-RYYRIK-NH2: A Versatile Tool for Probing Nociceptin/Orphanin FQ (NOP) Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that has emerged as a critical tool for the investigation of the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family with a distinct pharmacological profile. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioids with high affinity and is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[1] this compound exhibits a complex and context-dependent pharmacology, acting as a high-affinity ligand with both antagonist and partial agonist properties at the NOP receptor, making it an invaluable probe for dissecting NOP receptor signaling and function.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in NOP receptor studies, aimed at researchers, scientists, and drug development professionals.

Data Presentation

The pharmacological characteristics of this compound at the NOP receptor are summarized in the tables below, highlighting its binding affinity and functional activity in various in vitro assays.

Table 1: Binding Affinity of this compound for the NOP Receptor

ParameterValueSpecies/SystemReference
Ki1.5 nMMouse ORL1 receptor transfected in CHO cells
KD0.3 nMRat brain membranes[2]

Table 2: Functional Activity of this compound in GTPγS Binding Assays

ParameterValueSpecies/SystemCommentsReference
ActivityCompetitive AntagonistRat brain membranesAntagonizes nociceptin-stimulated GTPγS binding.[2]
Ka6.58 nMRat brain membranesSchild constant for antagonism of nociceptin.[2]
ActivityPartial AgonistRat cortical neurons[3]
Emax44%Rat cortical neuronsRelative to nociceptin.[3]
ActivityPartial AgonistCHO cells expressing ORL1[3]
Emax115%CHO cells expressing ORL1Relative to nociceptin.[3]

Table 3: Functional Activity of this compound in Cellular Assays

AssayParameterValueSpecies/SystemCommentsReference
cAMP InhibitionEmax49%CHO cells expressing ORL1Relative to nociceptin.[3]
Isolated Tissue (Vas Deferens)Inhibition of Contractions54%RatPartial agonist activity.[3]
Isolated Tissue (Anococcygeus)Inhibition of Contractions37%RatPartial agonist activity.[3]
In Vivo Locomotor ActivityPotent AgonistMiceInhibits locomotor activity.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can modulate the activity of various ion channels. The NOP receptor can also signal through other pathways, including the activation of mitogen-activated protein kinases (MAPKs) and β-arrestin recruitment, which can lead to receptor desensitization and internalization.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NOP_Receptor NOP Receptor This compound->NOP_Receptor Binds G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates MAPK_Pathway MAPK Pathway NOP_Receptor->MAPK_Pathway Activates beta_Arrestin β-Arrestin NOP_Receptor->beta_Arrestin Recruits G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP ATP->AC Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization

NOP Receptor Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (Ki) of this compound for the NOP receptor. This assay measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and varying concentrations of this compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Radioligand via Rapid Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity using Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Experimental Workflow: [35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to the NOP receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

GTP_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, [35S]GTPγS, GDP, this compound) Start->Prepare_Reagents Incubation Incubate Membranes with [35S]GTPγS, GDP, and varying concentrations of this compound Prepare_Reagents->Incubation Filtration Separate Bound and Free [35S]GTPγS via Rapid Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity using Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (EC50/IC50 and Emax determination) Quantification->Data_Analysis End End Data_Analysis->End

[35S]GTPγS Binding Assay Workflow

Experimental Protocols

1. Radioligand Binding Assay for NOP Receptor

This protocol describes a competitive binding assay to determine the Ki of this compound for the NOP receptor using membranes from cells expressing the receptor (e.g., CHO-hNOP) and a suitable radioligand (e.g., [3H]Nociceptin).

Materials:

  • Cell membranes expressing the NOP receptor

  • Radioligand: [3H]Nociceptin

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range is 10-11 M to 10-5 M.

    • Dilute the radioligand in assay buffer to a final concentration close to its Kd.

    • Thaw and resuspend cell membranes in assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled NOP agonist (e.g., 1 µM Nociceptin), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [35S]GTPγS Binding Assay for NOP Receptor

This protocol is for determining the functional activity of this compound at the NOP receptor by measuring its effect on G protein activation.

Materials:

  • Cell membranes expressing the NOP receptor

  • [35S]GTPγS

  • Unlabeled GTPγS

  • GDP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of GDP (e.g., 1 mM).

    • Prepare a stock solution of unlabeled GTPγS (e.g., 10 mM) for determining non-specific binding.

    • Dilute [35S]GTPγS in assay buffer to a final concentration of approximately 0.1 nM.

    • Thaw and resuspend cell membranes in assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Setup (in a 96-well plate):

    • To each well, add assay buffer, GDP (final concentration 10-30 µM), and the membrane suspension.

    • Basal Binding: Add assay buffer.

    • Stimulated/Inhibited Binding: Add varying concentrations of this compound. To test for antagonist activity, co-incubate with a fixed concentration of an agonist like nociceptin.

    • Non-specific Binding: Add unlabeled GTPγS (final concentration 10 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS to all wells. Incubate at 30°C for 60 minutes with gentle shaking.[1]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements.

    • To determine agonist activity, plot the stimulated binding (as a percentage of basal) against the log concentration of this compound and fit a sigmoidal dose-response curve to determine EC50 and Emax.

    • To determine antagonist activity, perform a Schild analysis by measuring the dose-response curves of an agonist in the presence of increasing concentrations of this compound to determine the Ka.[2]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It displays dualistic properties, acting as a competitive antagonist in in vitro preparations such as rat brain membranes, while exhibiting agonist-like effects in vivo, notably inhibiting locomotor activity in mice.[1][3] This document provides detailed application notes and protocols for the use of this compound in various experimental settings.

Physicochemical Properties

PropertyValueReference
Sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2[4]
Molecular Formula C44H70N14O9[4]
Molecular Weight 939.14 g/mol [4]
Purity >95% (typically)[4]
Formulation Lyophilized powder[4]
Storage Store at -20°C.[4]
Reconstitution Reconstitute in sterile water or a suitable buffer. For cell culture experiments, dissolve in DMSO first, then dilute in culture medium.

In Vitro Applications: Recommended Concentrations

The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. The following table provides recommended starting concentration ranges based on available literature. It is strongly advised to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Assay TypeCell Type / PreparationRecommended Concentration RangeKey ObservationsReferences
[³⁵S]GTPγS Binding Assay Rat cortical membranes1 - 100 nMCompetitively antagonizes N/OFQ-stimulated [³⁵S]GTPγS binding with a Ki of 6.58 nM.[3]
cAMP Accumulation Assay CHO cells expressing NOP receptor100 nM - 10 µMActs as a partial agonist/antagonist, can inhibit forskolin-stimulated cAMP production. A concentration of 1 µM has been shown to be effective in some functional assays.[2]
Cardiomyocyte Beating Rate Assay Neonatal rat cardiomyocytes1 µMFully inhibits the positive chronotropic effect of nociceptin.[3]
Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS) Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a)1 - 50 µMInitial range for screening. The direct effect on viability may be minimal; often used to counteract an insult.[4][5][6]
Apoptosis Assay (e.g., Annexin V/PI staining) Neuroblastoma cell lines (e.g., SH-SY5Y)1 - 25 µMSuggested starting range to investigate potential pro- or anti-apoptotic effects.[7][8][9]
Western Blotting (e.g., ERK Phosphorylation) Cells expressing NOP receptor100 nM - 1 µMTo assess modulation of downstream signaling pathways.

In Vivo Applications: Recommended Dosage

This compound has been shown to inhibit locomotor activity in mice, suggesting it crosses the blood-brain barrier to some extent or acts on peripheral NOP receptors that influence locomotion.

ApplicationAnimal ModelRoute of AdministrationRecommended Dose RangeKey ObservationsReferences
Locomotor Activity MiceIntracerebroventricular (i.c.v.)0.1 - 10 nmol/mouseDose-dependent reduction in spontaneous locomotor activity.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol is adapted from studies investigating the effect of this compound on N/OFQ-stimulated G-protein activation.

Materials:

  • Rat cortical membranes

  • This compound

  • Nociceptin/Orphanin FQ (N/OFQ)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation fluid and counter

Procedure:

  • Prepare a stock solution of this compound in sterile water or assay buffer.

  • In a microcentrifuge tube, combine rat cortical membranes (10-20 µg protein), GDP (to a final concentration of 10 µM), and varying concentrations of this compound (e.g., 0, 1, 10, 100 nM).

  • Add a fixed concentration of N/OFQ (e.g., 10 nM, approximately its EC₅₀ for GTPγS binding).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • To determine the antagonist properties, perform a Schild analysis by measuring the dose-response of N/OFQ in the presence of increasing concentrations of this compound.

In Vivo Locomotor Activity Assessment

This protocol describes the intracerebroventricular (i.c.v.) administration of this compound to assess its effect on spontaneous locomotor activity in mice.

Materials:

  • Male ICR mice (or other suitable strain)

  • This compound dissolved in sterile saline

  • Hamilton syringe for i.c.v. injection

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • For i.c.v. administration, mice are lightly anesthetized. The injection is made into the lateral ventricle.

  • Inject a small volume (e.g., 2-5 µL) of this compound solution (to deliver a dose of 0.1 to 10 nmol) or vehicle (saline).

  • Immediately after injection, place the mouse in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period, typically 30-60 minutes.

  • Analyze the data by comparing the activity of the this compound-treated group to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of MAPK pathways. This compound can act as an antagonist at this receptor, blocking these downstream effects in certain systems.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Agonist Agonist (e.g., N/OFQ) Agonist->NOP Activates Antagonist This compound (Antagonist) Antagonist->NOP Blocks

Caption: NOP Receptor Signaling Cascade.

General Workflow for Cell Viability Assay

This diagram outlines the typical steps for assessing the effect of this compound on cell viability, for instance, in a neuroblastoma cell line.

Cell_Viability_Workflow start Start plate_cells Plate cells (e.g., SH-SY5Y) start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 treat Treat with this compound (Dose-response) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read_plate Read Absorbance incubate3->read_plate analyze Analyze Data (Calculate % Viability) read_plate->analyze end End analyze->end

Caption: Cell Viability Assay Workflow.

Workflow for Western Blot Analysis of ERK Phosphorylation

This workflow details the process of examining the effect of this compound on a downstream signaling molecule like ERK.

Western_Blot_Workflow start Start plate_cells Plate cells expressing NOP receptor start->plate_cells starve_cells Serum starve cells plate_cells->starve_cells treat_peptide Treat with this compound and/or Agonist starve_cells->treat_peptide lyse_cells Lyse cells & Quantify protein treat_peptide->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-pERK) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Western Blot Workflow for pERK.

References

Application Notes and Protocols for Ac-RYYRIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This peptide has demonstrated both antagonist and agonist properties in different experimental settings.[1][2][3] In rat brain preparations, it antagonizes nociceptin-stimulated G protein activation, while in vivo studies in mice have shown it to possess potent agonist properties, such as inhibiting locomotor activity.[1][2][3] The N-terminal acetylation and C-terminal amidation of the peptide enhance its stability by mimicking the structure of native proteins.[4] This modification, however, can also lead to a decrease in the overall charge of the peptide, potentially affecting its solubility.[4]

This document provides a comprehensive guide to the solubility, reconstitution, and handling of this compound, along with an overview of its biological context.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C44H70N14O9
Molecular Weight 939.14 g/mol
Sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2
Appearance Lyophilized powder
Purity (HPLC) Typically >95%
Solubility Soluble in water[5]
Storage (Lyophilized) Store at -20°C for up to one year[5][6]
Recommended Solvents & Reconstitution Strategy
Primary Solvent: Start by attempting to dissolve the peptide in sterile, distilled water.
Secondary Solvent (if needed): If the peptide does not readily dissolve in water, a dilute acidic solution can be used. A 10-30% aqueous acetic acid solution is a common choice for basic peptides.[7]
For Hydrophobic Peptides (General Guidance): In cases of high hydrophobicity, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[7][8] However, given the charged residues in this compound, this is less likely to be necessary.

Reconstitution Protocol

This protocol provides a step-by-step guide for the proper reconstitution of lyophilized this compound. Following these steps will help ensure the integrity and biological activity of the peptide.

Materials:

  • Vial of lyophilized this compound

  • Sterile, distilled water or other appropriate solvent

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of the chosen solvent (e.g., sterile water) to the vial. To minimize foaming, gently run the solvent down the side of the vial.

  • Dissolution: Gently swirl the vial or vortex at a low speed to dissolve the peptide. If the peptide does not dissolve completely, sonication for a short period (10-20 seconds) may be helpful.

  • Visual Inspection: The reconstituted peptide solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes in sterile, low-retention polypropylene tubes.

  • Storage of Reconstituted Peptide: Store the aliquots at -20°C or for longer-term storage, at -80°C. Reconstituted peptides should generally be used within a few weeks.

Below is a graphical representation of the general workflow for peptide reconstitution.

G General Peptide Reconstitution Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gently Vortex/Swirl add_solvent->dissolve check_solubility Visually Inspect for Clarity dissolve->check_solubility sonicate Optional: Sonicate Briefly check_solubility->sonicate If not fully dissolved aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Fully Dissolved sonicate->dissolve store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: A flowchart illustrating the key steps for the proper reconstitution of lyophilized peptides.

Biological Context: NOP Receptor Signaling Pathway

This compound exerts its biological effects through interaction with the NOP receptor, a G protein-coupled receptor (GPCR). The signaling cascade initiated by the activation of the NOP receptor is complex and can lead to various cellular responses.

Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits can also lead to the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Furthermore, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling pathways, such as the ERK1/2 pathway.

The following diagram illustrates a simplified overview of the NOP receptor signaling pathway.

G NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand This compound (Agonist) receptor NOP Receptor (ORL1) ligand->receptor g_protein Gαi/o βγ receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ca_channel Ca2+ Channel g_protein->ca_channel Inhibition k_channel K+ Channel g_protein->k_channel Activation mapk MAPK Pathway (e.g., ERK1/2) g_protein->mapk Activation camp cAMP ac->camp Conversion cellular_response Cellular Response (e.g., altered neuronal excitability) ca_channel->cellular_response Modulation k_channel->cellular_response Modulation atp ATP atp->ac camp->cellular_response Modulation mapk->cellular_response Modulation

Caption: A simplified diagram of the NOP receptor signaling cascade initiated by an agonist like this compound.

Disclaimer

This document is intended for research use only and is not for use in diagnostic or therapeutic procedures. The information provided is based on currently available data and general peptide handling principles. It is the responsibility of the end-user to determine the suitability of this information for their specific application. Always refer to the product-specific information sheet provided by the supplier for the most accurate and up-to-date details.

References

Application Notes and Protocols for Ac-RYYRIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRIK-NH2 is a synthetic hexapeptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor. This peptide has a complex pharmacological profile, exhibiting both partial agonist and antagonist activities depending on the experimental system and the specific signaling pathway being investigated. This dual activity makes this compound a valuable tool for dissecting the intricate signaling mechanisms of the NOP receptor and for the development of novel therapeutics targeting this system.

The NOP receptor and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and reward pathways. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. This compound, with its unique properties, offers a specific means to probe the function of the NOP receptor system.

Supplier and Purchasing Information

This compound is available from several commercial suppliers in various purities and quantities. Researchers should consult the suppliers' websites for the most up-to-date pricing and availability.

SupplierProduct NamePurityQuantity OptionsCAS Number
US Biological Life SciencesThis compoundPurified1mg200959-48-4
BOC SciencesThis compound TFA>98%Inquire for details200959-48-4
Tocris BioscienceThis compound>95%Discontinued200959-48-4
ElabscienceThis compound>95%Inquire for details200959-48-4
MyBioSourceThis compound peptideResearch GradeInquire for details200959-48-4

Physicochemical Properties

PropertyValue
Molecular Formula C44H70N14O9
Molecular Weight 939.12 g/mol
Sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2
Appearance Lyophilized powder
Storage Desiccate at -20°C

Biological Activity

This compound displays a fascinating dual pharmacology at the NOP receptor:

  • Partial Agonist Activity: In systems with high receptor reserve, such as Chinese Hamster Ovary (CHO) cells recombinantly expressing the NOP receptor (CHO-ORL1), this compound acts as a potent partial agonist. It can stimulate G-protein activation, measured by [35S]GTPγS binding, and inhibit adenylyl cyclase to reduce cAMP production.[1]

  • Antagonist Activity: In native tissues with lower receptor density, such as rat brain membranes, this compound behaves as a competitive antagonist. It effectively blocks the stimulation of [35S]GTPγS binding induced by the full agonist N/OFQ. It also antagonizes the negative chronotropic effect of N/OFQ on neonatal rat cardiomyocytes.

This context-dependent activity highlights the importance of the experimental setup in interpreting the effects of this compound.

Quantitative Data Summary

The following table summarizes key pharmacological parameters of this compound from various in vitro studies.

ParameterValueExperimental SystemReference
Ki (Binding Affinity) 1.5 nMCHO cells expressing human NOP receptor
pA2 (Antagonist Potency) 9.13Rat frontal cortex ([35S]GTPγS binding)[1]
Schild Constant (KB) 6.58 nMRat brain membranes ([35S]GTPγS binding)
Emax (vs. N/OFQ) 44%Rat frontal cortex ([35S]GTPγS binding)[1]
Emax (vs. N/OFQ) 115%CHO-ORL1 cells ([35S]GTPγS binding)[1]
cAMP Inhibition (Emax) 49%CHO-ORL1 cells[1]

Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Activation of the NOP receptor by an agonist, such as N/OFQ or the partial agonist this compound, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response Ligand This compound (or N/OFQ) NOP_R NOP Receptor (ORL-1) Ligand->NOP_R Binding & Activation G_protein Gi/o Protein (αβγ) NOP_R->G_protein Coupling G_alpha Gαi/o G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibition K_channel GIRK Channels (K⁺ Channels) G_beta_gamma->K_channel Activation MAPK MAPK Pathway (ERK, JNK, p38) G_beta_gamma->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_Release K_channel->Neuronal_Excitability

NOP Receptor Signaling Cascade

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

GTPγS Binding Assay Workflow
  • Membrane Preparation:

    • Homogenize CHO-ORL1 cells or rat brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store membrane aliquots at -80°C.

  • Assay Procedure:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

      • 25 µL of varying concentrations of this compound (for agonist testing) or a fixed concentration of this compound with varying concentrations of N/OFQ (for antagonist testing).

      • 50 µL of membrane suspension (typically 10-20 µg of protein per well).

      • 50 µL of GDP (final concentration 10-100 µM).

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the binding reaction by adding 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through a 96-well filter plate (e.g., GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • For agonist activity, plot the specific binding of [35S]GTPγS against the log concentration of this compound to determine the EC50 and Emax.

    • For antagonist activity, perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound to determine the pA2 value.

Functional Assay in CHO-ORL1 Cells (cAMP Inhibition)

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following stimulation of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors.

  • Cell Culture:

    • Culture CHO cells stably expressing the human NOP receptor (CHO-ORL1) in appropriate media (e.g., DMEM/F-12 with 10% FBS and a selection antibiotic).

  • Assay Procedure:

    • Seed the CHO-ORL1 cells into a 96-well plate and allow them to adhere overnight.

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 and efficacy.

Neonatal Rat Cardiomyocyte Beating Rate Assay

This assay assesses the antagonist effect of this compound on the N/OFQ-induced negative chronotropic effect in primary cardiomyocytes.

  • Cardiomyocyte Isolation and Culture:

    • Isolate ventricular cardiomyocytes from 1-2 day old neonatal Sprague-Dawley rats using enzymatic digestion (e.g., with collagenase and pancreatin).

    • Enrich for cardiomyocytes using a Percoll gradient.

    • Plate the isolated cardiomyocytes on fibronectin-coated culture dishes and maintain in an appropriate culture medium. The cells should start to beat spontaneously within 24-48 hours.

  • Beating Rate Measurement:

    • After 3-4 days in culture, when synchronous beating is observed, replace the medium with fresh, pre-warmed Tyrode's solution.

    • Allow the cells to equilibrate for at least 30 minutes in a temperature-controlled environment (37°C).

    • Measure the basal beating rate by counting the number of contractions in a defined area over a set time (e.g., 1 minute) using a microscope with a camera and appropriate software.

    • To test for antagonist activity, pre-incubate the cardiomyocytes with a fixed concentration of this compound for 10-15 minutes.

    • Add a fixed concentration of N/OFQ (e.g., 1 µM) and measure the beating rate again after a set incubation period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the change in beating rate in the presence and absence of this compound.

    • Compare the N/OFQ-induced decrease in beating rate with and without the peptide to determine its antagonist effect.

Conclusion

This compound is a versatile and potent pharmacological tool for investigating the NOP receptor system. Its dual activity as a partial agonist and antagonist, depending on the cellular context, provides a unique opportunity to explore the nuances of NOP receptor signaling and function. The detailed protocols provided here will enable researchers to effectively utilize this compound in their studies to advance our understanding of this important receptor and its potential as a therapeutic target.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peptide Antagonist Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results with the peptide Ac-RYYRIK-NH2, specifically when it does not exhibit the expected antagonist effect.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary target and action of this compound?

A1: this compound is widely cited as a competitive antagonist for the Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a G protein-coupled receptor (GPCR) involved in inflammation and pain signaling.[3][4] The expected action of this compound is to block the signaling cascade initiated by PAR2 activation.

Q2: Are there other potential targets for this compound?

A2: Yes. It is important to note that in some contexts, this compound has been investigated as an antagonist for the orphanin FQ/nociceptin (OFQ/N) receptor. However, one study found that it did not block OFQ/N-induced prolactin secretion and, unexpectedly, exhibited agonist-like activity in that specific experimental model.[5] This highlights the importance of considering the experimental context.

Q3: What are the typical downstream signaling pathways activated by PAR2?

A3: PAR2 activation, typically through proteolytic cleavage by enzymes like trypsin or mast cell tryptase, exposes a tethered ligand that activates the receptor.[6][7] This initiates several intracellular signaling pathways, primarily through G proteins. Key pathways include Gαq/11-mediated calcium mobilization and β-arrestin/MAPK signaling.[2][8]

Q4: What are common reasons for a peptide antagonist to fail in an experiment?

A4: The failure of a peptide antagonist to show its expected effect can stem from a variety of factors. These can be broadly categorized as issues with the peptide itself (e.g., purity, stability), problems with the experimental setup (e.g., incorrect concentration, inappropriate assay), or complexities of the biological system (e.g., receptor subtypes, alternative signaling pathways).[9][10]

Troubleshooting Guide: this compound Not Showing Expected Antagonist Effect

If you are not observing the expected antagonist activity of this compound, please consult the following troubleshooting table. It outlines potential causes and suggests corrective actions.

Summary of Potential Issues and Solutions
Category Potential Cause Suggested Solution & Rationale Key Parameters to Check
Peptide Integrity & Handling 1. Peptide Degradation: Peptides are susceptible to degradation by proteases, oxidation, or multiple freeze-thaw cycles.[10]- Prepare fresh stock solutions. - Aliquot peptide stocks to avoid repeated freeze-thaw cycles. - Use protease inhibitors in cell-based assays where appropriate.- Peptide purity via HPLC-MS. - Number of freeze-thaw cycles.
2. Incorrect Peptide Concentration: Errors in weighing or dilution can lead to a final concentration that is too low to be effective.- Verify calculations and dilutions. - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50).[11]- Accuracy of weighing and dilution steps. - Molarity of stock solutions.
3. Poor Solubility: The peptide may not be fully dissolved in the experimental buffer, reducing its effective concentration.- Check the recommended solvent for this compound. - Use sonication or gentle vortexing to aid dissolution. - Visually inspect for precipitates.- Buffer composition and pH. - Visual clarity of the solution.
Experimental Design 4. Inappropriate Agonist Concentration: The concentration of the PAR2 agonist (e.g., trypsin, SLIGKV-NH2) may be too high, overcoming the competitive antagonism.- Titrate the agonist to find a concentration that gives a submaximal response (e.g., EC80). This will make it easier to observe inhibition.- Agonist EC50 in your assay system.
5. Insufficient Pre-incubation Time: The antagonist needs sufficient time to bind to the receptor before the agonist is introduced.- Pre-incubate cells or tissues with this compound for a sufficient period (e.g., 15-30 minutes) before adding the agonist.- Pre-incubation duration.
6. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the inhibitory effect of the antagonist.- Use a highly sensitive and direct measure of PAR2 activation, such as a calcium mobilization assay or a β-arrestin recruitment assay.[12]- Signal-to-noise ratio of the assay. - Z'-factor for assay quality.
Biological Complexity 7. Off-Target Effects or Agonist Activity: As noted, in some systems, this compound has shown unexpected agonist activity.[5] Your system may be responding to this alternate activity.- Perform a control experiment where this compound is added without an agonist to check for any intrinsic activity.- Response in the absence of a PAR2 agonist.
8. Biased Agonism/Antagonism: PAR2 can signal through different pathways (e.g., G-protein vs. β-arrestin). This compound might be a biased antagonist, inhibiting one pathway but not another.[8][13]- Measure multiple downstream readouts corresponding to different signaling arms (e.g., intracellular calcium for Gq and pERK for β-arrestin/MAPK).- Downstream signaling markers (e.g., Ca2+, pERK, cAMP).

Experimental Protocols

Calcium Mobilization Assay to Test PAR2 Antagonism

This assay directly measures the Gαq/11-mediated increase in intracellular calcium upon PAR2 activation.

Methodology:

  • Cell Culture: Plate cells expressing PAR2 (e.g., HEK293, HaCaT keratinocytes) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.

  • Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a PAR2 agonist (e.g., Trypsin or SLIGKV-NH2 at an EC80 concentration) and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the agonist-only control.

NF-κB Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a downstream event in some PAR2 signaling pathways.

Methodology:

  • Cell Transfection: Co-transfect cells with a PAR2 expression vector and an NF-κB luciferase reporter vector. Plate the transfected cells and allow them to recover for 24 hours.

  • Antagonist and Agonist Treatment: Pre-incubate the cells with different concentrations of this compound for 30 minutes. Then, add the PAR2 agonist and incubate for a further 4-6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the reporter assay kit's instructions.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates antagonism of the NF-κB pathway.

Visualizations

PAR2 Canonical Signaling Pathway and Antagonist Action

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR2 Extracellular Domain Transmembrane Domain Intracellular Domain Protease->PAR2:f1 Cleavage Agonist e.g., SLIGKV-NH2 Agonist->PAR2:f1 Binding Antagonist This compound Antagonist->PAR2:f1 Blocks Gq Gαq/11 PAR2:f3->Gq Activates BetaArrestin β-Arrestin PAR2:f3->BetaArrestin Recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca2+ Release IP3->Ca_Release MAPK MAPK Pathway BetaArrestin->MAPK

Caption: Canonical PAR2 signaling pathways and the inhibitory action of an antagonist.

Troubleshooting Workflow for Failed Antagonist Effect

Troubleshooting_Workflow start Start: No Antagonist Effect Observed check_peptide Step 1: Verify Peptide Integrity - Purity (HPLC-MS)? - Fresh Aliquot? - Correct Concentration? start->check_peptide check_protocol Step 2: Review Experimental Protocol - Agonist Conc. (EC80)? - Pre-incubation Time? - Assay Sensitivity? check_peptide->check_protocol No Issue resolve_peptide Action: Re-prepare Peptide Stocks Perform Dose-Response check_peptide->resolve_peptide Issue Found check_biology Step 3: Investigate Biological Complexity - Agonist-like effect? - Biased signaling? check_protocol->check_biology No Issue resolve_protocol Action: Optimize Assay Conditions (e.g., lower agonist conc.) check_protocol->resolve_protocol Issue Found resolve_biology Action: Run Controls (Antagonist alone) Measure multiple pathways check_biology->resolve_biology Hypothesis to Test end_fail Consult Further Literature/ Consider Alternative Target check_biology->end_fail No Clear Cause end_success Problem Resolved resolve_peptide->end_success resolve_protocol->end_success resolve_biology->end_success

Caption: A step-by-step workflow for troubleshooting a lack of antagonist effect.

References

Optimizing Ac-RYYRIK-NH2 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the peptide Ac-RYYRIK-NH2 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic hexapeptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It has a high binding affinity with a reported Ki value of 1.5 nM.[1][2] In functional assays, it primarily acts as an antagonist by competitively blocking the G-protein activation stimulated by the endogenous ligand nociceptin.[] However, it can also exhibit partial agonist properties in some cellular systems.[][4]

Q2: What is the typical starting concentration range for this compound in in vitro assays?

A2: Based on its high affinity (Ki = 1.5 nM), a good starting point for concentration-response curves is to span a wide range around this value. We recommend starting with a concentration range from 10⁻¹⁰ M to 10⁻⁵ M to capture the full dose-response relationship.

Q3: How should I dissolve and store this compound?

A3: For optimal solubility, it is recommended to first dissolve the lyophilized peptide in a small amount of sterile, high-purity water or a buffer with a neutral pH. If solubility issues persist, a small amount of an organic solvent like DMSO can be used, followed by dilution in the aqueous assay buffer. For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: Is this compound cytotoxic to cells?

A4: There is limited specific data on the cytotoxicity of this compound. As with any new compound, it is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell type and assay conditions. We recommend running a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a concentration range of this compound that extends above the expected efficacious concentrations.

Q5: Can I use this compound in both membrane-based and cell-based assays?

A5: Yes, this compound can be used in both types of assays. It has been characterized in membrane preparations (e.g., [³⁵S]GTPγS binding assays) and in whole-cell systems (e.g., cAMP accumulation assays and isolated tissue preparations).[4] The optimal concentration and experimental conditions will likely vary between these assay formats.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no peptide activity Peptide degradationEnsure proper storage of lyophilized and reconstituted peptide. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Peptide aggregationVisually inspect the solution for precipitates. Consider using a different solvent for initial reconstitution or adjusting the buffer pH.
Incorrect concentrationVerify calculations for stock solutions and dilutions. Perform a concentration-response curve to ensure you are in the active range.
High background signal Non-specific bindingIncrease the number of washes in your assay protocol. Consider adding a blocking agent like bovine serum albumin (BSA) to your assay buffer.
ContaminationUse sterile reagents and aseptic techniques. Filter all buffers and solutions.
Inconsistent results between experiments Variability in cell cultureEnsure consistent cell passage number, density, and health.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Reagent instabilityPrepare fresh reagents, especially buffers and enzyme solutions, for each experiment.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. This compound is expected to act as an antagonist in this assay, inhibiting the stimulation of [³⁵S]GTPγS binding by an agonist like nociceptin.

Materials:

  • Membranes from cells expressing the NOP receptor (e.g., CHO-hNOP cells or rat brain tissue)

  • This compound

  • Nociceptin (agonist)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Prepare membrane homogenates from your chosen cell or tissue source.

  • In a 96-well plate, add assay buffer, GDP (to a final concentration of ~30 µM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Add a fixed concentration of nociceptin (e.g., at its EC₅₀ or EC₈₀ for stimulating [³⁵S]GTPγS binding).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of inhibition of nociceptin-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity upon NOP receptor activation, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound can be tested for its antagonist or partial agonist activity in this assay.

Materials:

  • Cells expressing the NOP receptor (e.g., CHO-hNOP cells)

  • This compound

  • Nociceptin

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 20-30 minutes at 37°C.

  • Add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). To test for antagonist activity, co-incubate with a fixed concentration of nociceptin.

  • Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data analysis: To assess antagonist activity, plot the percentage of inhibition of the nociceptin-induced decrease in forskolin-stimulated cAMP levels against the this compound concentration to determine the IC₅₀. To assess partial agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the EC₅₀ and Emax.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological properties of this compound from published studies.

Table 1: Receptor Binding Affinity

LigandPreparationKi (nM)Reference
This compoundCHO cells expressing human NOP receptor1.5[1][2]

Table 2: Functional Activity in [³⁵S]GTPγS Binding Assays

LigandPreparationEmax (%)*pA₂**Reference
This compoundRat Frontal Cortex449.13[4]
This compoundCHO-hNOP cells115-[4]

* Emax is the maximal stimulation of [³⁵S]GTPγS binding relative to the agonist nociceptin. ** pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: Functional Activity in cAMP Accumulation Assays

LigandPreparationInhibition of Forskolin-stimulated cAMP (%)Reference
This compoundCHO-hNOP cells49[4]

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway Ac_RYYRIK_NH2 This compound NOP_Receptor NOP Receptor (ORL1) Ac_RYYRIK_NH2->NOP_Receptor Antagonizes Nociceptin Nociceptin Nociceptin->NOP_Receptor Activates G_protein Gαi/o βγ NOP_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Experimental Workflow for Concentration Optimization

Concentration_Optimization_Workflow start Start: Prepare this compound Stock Solution cytotoxicity 1. Determine Cytotoxicity (e.g., MTT Assay) start->cytotoxicity analyze1 Analyze Data: Determine non-toxic range cytotoxicity->analyze1 dose_response 2. Initial Dose-Response Curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M) analyze2 Analyze Data: Determine approximate EC₅₀/IC₅₀ dose_response->analyze2 analyze1->dose_response Proceed with non-toxic concentrations refine_range 3. Refine Concentration Range (Narrower range around EC₅₀/IC₅₀) analyze2->refine_range main_experiment 4. Perform Main Experiment with Optimized Concentrations refine_range->main_experiment end End: Data Analysis and Interpretation main_experiment->end

Caption: Workflow for optimizing this compound concentration.

References

Ac-RYYRIK-NH2 Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide Ac-RYYRIK-NH2. The information is designed to help you anticipate and address common stability issues encountered during experimental work.

FAQs and Troubleshooting

Q1: My this compound solution has become cloudy or has visible precipitates. What is happening and how can I fix it?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation or poor solubility. The this compound sequence contains hydrophobic (Tyrosine, Isoleucine) and charged (Arginine, Lysine) residues, which can lead to self-association under certain conditions.

Troubleshooting Steps:

  • Verify pH: The net charge of the peptide is influenced by the pH of the solution. At its isoelectric point (pI), a peptide is least soluble. For this compound, with two basic residues (Arg, Lys), the pI is likely high. Ensure your buffer pH is sufficiently far from the pI. Dissolving in a slightly acidic buffer (e.g., pH 5-6) can help maintain solubility by ensuring the basic side chains are protonated.[1][2]

  • Sonication: Gentle sonication can help to break up aggregates and re-dissolve the peptide.

  • Solvent Exchange: If the peptide was dissolved in a purely aqueous buffer, consider re-dissolving the lyophilized peptide in a small amount of an organic solvent like DMSO or acetonitrile before slowly adding it to your aqueous buffer with gentle vortexing.[3]

  • Lower Concentration: High peptide concentrations can promote aggregation. Try working with more dilute solutions.

Q2: I suspect my peptide is degrading over time in solution. What are the likely chemical degradation pathways for this compound?

A2: The primary chemical stability concerns for this compound are oxidation of the tyrosine residues and hydrolysis of the peptide bonds, especially under non-optimal pH conditions.

  • Oxidation: The two tyrosine (Y) residues are susceptible to oxidation, which can be catalyzed by light, oxygen, and metal ions.[1][4] This can lead to a loss of biological activity.

  • Hydrolysis: Peptide bonds can be hydrolyzed, leading to fragmentation of the peptide. This process is accelerated at extreme pH values (either highly acidic or highly alkaline).[5]

Q3: How can I prevent the degradation of my this compound solution?

A3: Proper handling and storage are critical for maintaining the integrity of your peptide solution.

Stabilization Strategies:

StrategyRecommendation for this compoundRationale
pH Control Maintain the solution pH between 5 and 6.[1]This range helps to minimize both hydrolysis and certain oxidation reactions.
Storage Temperature Store solutions at -20°C or -80°C in single-use aliquots.[1]Freezing slows down chemical reactions. Aliquoting prevents multiple freeze-thaw cycles which can degrade the peptide.[1]
Oxygen Exclusion Use degassed buffers and store under an inert gas (e.g., argon or nitrogen).This minimizes the oxidation of the tyrosine residues.
Light Protection Store vials in the dark or use amber-colored tubes.Reduces the risk of photodegradation.[1]
Use of Antioxidants Consider adding antioxidants like mannitol or trehalose to your buffer.[4]These can help to scavenge free radicals that could damage the peptide.

Q4: What is the recommended procedure for preparing and storing a stock solution of this compound?

A4: To ensure maximum stability and reproducibility, follow this protocol for preparing and storing your stock solution.

Protocol for Stock Solution Preparation and Storage:

  • Pre-dissolution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[6]

  • Solvent Selection: Based on the peptide's sequence, it should be soluble in water.[7] For initial reconstitution, use sterile, purified water. If solubility is an issue, a small amount of a compatible organic solvent can be used first, followed by dilution with the aqueous buffer.

  • Reconstitution: Slowly add the desired volume of solvent to the vial, gently swirling or vortexing to dissolve the peptide completely.

  • Aliquoting: Divide the stock solution into single-use aliquots in low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C or -80°C.[1] Lyophilized peptide should be stored at -20°C.[6][8]

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound

This protocol helps determine the optimal solvent and pH for dissolving your peptide.

  • Preparation: Prepare several small, accurately weighed samples of lyophilized this compound.

  • Solvent Testing:

    • Attempt to dissolve a sample in sterile, deionized water at a target concentration.

    • If solubility is poor, try dissolving another sample in a small volume of 10% acetic acid (for this basic peptide) before diluting with water.[3]

    • As a third option, dissolve a sample in a minimal amount of DMSO and then slowly add it to your desired aqueous buffer.

  • Observation: Visually inspect for clarity and absence of precipitate.

  • Quantification (Optional): Centrifuge the solutions and measure the peptide concentration in the supernatant using UV-Vis spectroscopy at 280 nm (due to the tyrosine residues) or a peptide-specific assay to quantify solubility.

Protocol 2: Monitoring the Stability of this compound in Solution by RP-HPLC

This protocol uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the peptide over time. RP-HPLC is a standard technique for assessing peptide purity and stability.[5][9][10]

  • Sample Preparation: Prepare a solution of this compound in your desired buffer.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the solution onto an RP-HPLC system.

  • Incubation: Store the remaining solution under your experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), inject another aliquot onto the RP-HPLC.

  • Data Analysis:

    • Monitor the area of the main peptide peak. A decrease in this area over time indicates degradation.

    • Look for the appearance of new peaks, which represent degradation products.

    • The percentage of intact peptide remaining can be calculated at each time point relative to T0.

RP-HPLC Method Parameters (Example):

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-60% B over 30 minutes
Flow Rate 1 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 40°C

Note: These are starting parameters and may require optimization for your specific system.

Visual Guides

Troubleshooting_Workflow start Start: Stability Issue (e.g., Cloudiness, Loss of Activity) check_solubility Is the solution cloudy or has precipitate? start->check_solubility check_degradation Suspected Chemical Degradation? check_solubility->check_degradation No sol_protocol Follow Solubility Troubleshooting Protocol check_solubility->sol_protocol Yes stab_protocol Follow Stability Troubleshooting Protocol check_degradation->stab_protocol Yes end_unstable Consider resynthesis or alternative formulation check_degradation->end_unstable No end_soluble Outcome: Soluble Peptide sol_protocol->end_soluble end_stable Outcome: Stable Peptide stab_protocol->end_stable

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Analysis_Workflow start Prepare this compound Solution in Buffer t0_analysis T=0 Analysis (RP-HPLC) start->t0_analysis incubate Incubate at Desired Conditions (T, light, etc.) t0_analysis->incubate time_points Analyze at Time Points (e.g., 24h, 48h, 72h) incubate->time_points data_analysis Analyze Data: - Peak Area Decrease - New Peaks time_points->data_analysis conclusion Determine Stability and Half-life data_analysis->conclusion

Caption: Experimental workflow for peptide stability analysis by RP-HPLC.

Caption: Potential degradation pathways for this compound in solution.

References

Troubleshooting Ac-RYYRIK-NH2 agonist versus antagonist activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the agonist versus antagonist activity of the peptide Ac-RYYRIK-NH2 at the Nociceptin/Orphanin FQ (NOP) receptor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My this compound peptide is showing conflicting results, acting as an antagonist in some assays and an agonist in others. Why is this happening?

A1: This is a documented characteristic of this compound and other NOP receptor ligands. The observed activity (agonist, partial agonist, or antagonist) can be highly dependent on the experimental system and assay conditions. Here are the primary factors to consider:

  • In Vitro vs. In Vivo Systems: this compound has been reported to act as an antagonist or partial agonist in in vitro preparations like rat brain membranes (antagonizing GTPγS binding) but as a potent agonist in in vivo models (e.g., cardiovascular effects in anesthetized rats). This discrepancy can arise from factors like peptide metabolism in vivo, which may produce active agonist fragments, or differences in the cellular environment and receptor reserve between isolated membranes and a whole organism.

  • Cellular Context and Receptor Reserve: The density of NOP receptors on the cell surface (receptor reserve) can significantly influence the apparent activity of a ligand. In systems with a high receptor reserve, a partial agonist can produce a maximal response, appearing as a full agonist. Conversely, in a system with low receptor reserve, the same compound may only elicit a submaximal response (partial agonism) or act as an antagonist against a more efficacious agonist.

  • Biased Agonism: this compound may be a biased agonist, preferentially activating one signaling pathway over another. For example, it might antagonize G-protein activation while simultaneously promoting β-arrestin recruitment (or another G-protein independent pathway), or vice-versa. The assay you are using will determine which of these activities you observe. Recent studies have highlighted that biased agonism is a feature of ligands acting at the NOP receptor.[1][2]

  • Assay-Specific Conditions: The specific parameters of your functional assay, such as the concentration of guanine nucleotides (GDP) in a GTPγS binding assay, can influence the observed efficacy of a partial agonist.

Q2: I am not seeing any activity with my this compound peptide in my functional assay. What should I check?

A2: A lack of activity can stem from several issues related to the peptide itself or the experimental setup.

  • Peptide Quality and Handling:

    • Purity and Integrity: Verify the purity of your peptide stock using methods like HPLC-MS. Impurities or degradation products can interfere with the assay.

    • Solubility: Ensure the peptide is fully dissolved in the assay buffer. Peptides can aggregate, reducing their effective concentration. Consider preparing a fresh stock solution and using a brief sonication if solubility is an issue.

    • Storage: Store the lyophilized peptide at -20°C or lower. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Assay Conditions:

    • Cell Health and Receptor Expression: Confirm that your cells are healthy and express a sufficient number of functional NOP receptors.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect the activity of a partial agonist. Consider optimizing assay parameters, such as cell number or substrate concentration.

    • Positive Control: Always include a known NOP receptor agonist (e.g., Nociceptin/Orphanin FQ) as a positive control to ensure the assay is working correctly.

Q3: How can I definitively characterize this compound as an agonist or antagonist in my system?

A3: A multi-assay approach is recommended to build a comprehensive pharmacological profile.

  • Competitive Binding Assay: Determine the binding affinity (Ki) of this compound for the NOP receptor. This will confirm target engagement.

  • Functional Assays:

    • GTPγS Binding Assay: This assay measures the initial step of G-protein activation. Run a concentration-response curve for this compound alone to check for agonist activity. To test for antagonism, pre-incubate with increasing concentrations of this compound before adding a fixed concentration of a known NOP agonist.

    • Second Messenger Assays (cAMP and Calcium): The NOP receptor typically couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. It can also couple to Gq proteins, leading to an increase in intracellular calcium. Measure the effect of this compound on both basal and agonist-stimulated second messenger levels.

  • Schild Analysis: If this compound demonstrates antagonist activity in your functional assays, perform a Schild analysis to determine its affinity (pA2) and confirm competitive antagonism.

Quantitative Data Summary

The following tables summarize the reported pharmacological parameters for this compound.

ParameterValueSpeciesSystemReference
Binding Affinity
Ki1.5 nMRatBrain membranesTocris Bioscience
Functional Activity
pA2 (Schild)8.69RatAnococcygeus muscleNeuropeptides, 2001
Emax (GTPγS)44%RatFrontal cortexNeuropeptides, 2001
Emax (GTPγS)115%CHO cellsRecombinantNeuropeptides, 2001
Emax (cAMP inhibition)49%CHO cellsRecombinantNeuropeptides, 2001

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein (Gi/o) pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. It can also couple to other G-proteins, potentially leading to the mobilization of intracellular calcium. Furthermore, like many GPCRs, it can signal through β-arrestin pathways.

NOP Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AcRYYRIK This compound NOP_R NOP Receptor AcRYYRIK->NOP_R Binds to G_protein Gαi/oβγ NOP_R->G_protein Activates beta_arrestin β-Arrestin NOP_R->beta_arrestin Recruits G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Downstream_arrestin Downstream Signaling (e.g., MAPK) beta_arrestin->Downstream_arrestin Leads to G_alpha_GTP->AC Inhibits Downstream_G Downstream Signaling cAMP->Downstream_G Leads to ATP ATP ATP->AC Experimental Workflow start Start: this compound Characterization binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays agonist_mode Agonist Mode (this compound alone) functional_assays->agonist_mode Test for antagonist_mode Antagonist Mode (this compound + NOP Agonist) functional_assays->antagonist_mode Test for g_protein_assays G-Protein Dependent Assays (GTPγS, cAMP, Ca2+) agonist_mode->g_protein_assays arrestin_assay β-Arrestin Recruitment Assay agonist_mode->arrestin_assay antagonist_result Antagonist antagonist_mode->antagonist_result Inhibition no_antagonist_effect No Antagonist Effect antagonist_mode->no_antagonist_effect No Inhibition agonist_result Agonist or Partial Agonist g_protein_assays->agonist_result Activity no_agonist_effect No Agonist Effect g_protein_assays->no_agonist_effect No Activity arrestin_assay->agonist_result Activity arrestin_assay->no_agonist_effect No Activity schild_analysis Schild Analysis (Determine pA2) antagonist_result->schild_analysis

References

Ac-RYYRIK-NH2 peptide purity and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and quality control of the Ac-RYYRIK-NH2 peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a synthetic peptide with the sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2. It is known to be a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor site. Its key properties are summarized in the table below.

PropertyValue
Sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2
Molecular Formula C44H70N14O9
Molecular Weight 939.14 g/mol [1]
Typical Purity >95% (as determined by HPLC)[1]
Appearance Lyophilized white powder
Storage Store lyophilized at -20°C for up to one year[2].

Q2: How should I reconstitute and store the this compound peptide?

For initial reconstitution, it is recommended to use sterile, distilled water. Given its sequence, which contains multiple basic residues (Arginine, Lysine), this compound is soluble in aqueous solutions. If solubility issues arise, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can aid in dissolution.

Storage Recommendations:

  • Lyophilized Powder: Store at -20°C. For long-term storage, desiccate to prevent moisture absorption.

  • In Solution: It is best to prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the common impurities that can be found in a synthetic peptide preparation like this compound?

Impurities in synthetic peptides can arise from various stages of synthesis and purification. Common impurities include:

  • Truncated or Deletion Sequences: Peptides that are missing one or more amino acid residues due to incomplete coupling reactions during synthesis.

  • Modified Amino Acids: Side reactions can lead to modifications of amino acid side chains. For this compound, potential modifications include oxidation of Tyrosine or side reactions involving the guanidinium group of Arginine.

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and can be present in the final product. Other residual solvents from the synthesis process may also be present.

  • Peptide Aggregates: Hydrophobic interactions can lead to the formation of peptide aggregates, which can affect solubility and biological activity.

Q4: Why is Trifluoroacetic acid (TFA) present in my peptide sample and is it a concern?

TFA is a strong acid used during the cleavage of the peptide from the solid-phase resin and in the mobile phase for purification by reverse-phase high-performance liquid chromatography (RP-HPLC). While most of the TFA is removed during lyophilization, residual amounts often remain as a salt with the basic residues of the peptide. For many in vitro applications, the low concentration of TFA is not problematic. However, in cellular assays, high concentrations of TFA can affect cell proliferation. If your experiment is sensitive to TFA, consider TFA removal services or dialysis.

Troubleshooting Guides

Issue 1: Unexpected or Low Biological Activity

If you observe lower than expected or no biological activity in your experiments, consider the following potential causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Incorrect Peptide Concentration - Verify the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method (A280, considering the two Tyrosine residues).- Ensure the peptide is fully dissolved before making dilutions.
Peptide Degradation - Avoid repeated freeze-thaw cycles by aliquoting the stock solution.- Prepare fresh working solutions for each experiment.- Store the lyophilized peptide and solutions at the recommended temperatures.
Peptide Aggregation - Briefly sonicate the peptide solution to help break up aggregates.- If aggregation is suspected, consider using a different solvent or adding a small amount of an organic solvent like DMSO to the initial stock solution before further dilution in aqueous buffer.
Experimental Conditions - Ensure the pH and ionic strength of your experimental buffer are compatible with the peptide's stability and activity.

Issue 2: Inconsistent Results Between Batches

Variability between different lots of the peptide can lead to inconsistent experimental outcomes.

Potential CauseTroubleshooting Steps
Different Purity Levels - Always check the certificate of analysis for each batch to confirm the purity.- If possible, perform your own quality control checks (HPLC and MS) to verify the purity and identity of each new batch.
Variable Counterion Content - The amount of counterions (like TFA) can vary between batches, affecting the net peptide content. For sensitive applications, consider peptide quantification by amino acid analysis.

Issue 3: Poor Solubility

While this compound is generally soluble in water, you may encounter solubility issues.

Potential CauseTroubleshooting Steps
Hydrophobic Aggregation - Try dissolving the peptide in a small amount of a dilute acidic solution (e.g., 0.1 M acetic acid).- Gentle warming or brief sonication can also help to dissolve the peptide.
High Peptide Concentration - Attempt to dissolve the peptide at a lower concentration.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the this compound peptide.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-65% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Procedure:

    • Prepare a 1 mg/mL solution of the peptide in Mobile Phase A.

    • Inject 20 µL onto the HPLC system.

    • Integrate the peak areas from the chromatogram.

    • Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This method is used to confirm the molecular weight of the this compound peptide.

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution in 50% acetonitrile/water with 0.1% formic acid) to approximately 10 pmol/µL.

  • Analysis Mode: Positive ion mode.

  • Procedure:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected ions.

    • The theoretical monoisotopic mass of this compound is 938.54 Da. Look for the corresponding [M+H]+ ion at m/z 939.55 and other charged species (e.g., [M+2H]2+ at m/z 470.28).

Visualizations

Peptide Quality Control Workflow

Peptide_QC_Workflow Figure 1: this compound Quality Control Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control cluster_results Results Analysis synthesis Solid-Phase Synthesis of this compound purification RP-HPLC Purification synthesis->purification lyophilization Lyophilization purification->lyophilization lyophilized_product Lyophilized Peptide lyophilization->lyophilized_product hplc Purity Check by RP-HPLC pass Purity >95% & Correct Mass hplc->pass ms Identity Confirmation by MS ms->pass aaa Peptide Quantification (AAA) (Optional) lyophilized_product->hplc lyophilized_product->ms lyophilized_product->aaa fail Fail pass->fail Does Not Meet Specifications release Release for Use pass->release Meets Specifications troubleshoot Troubleshoot/Repurify fail->troubleshoot

Caption: Workflow for ensuring the quality of synthetic this compound.

Troubleshooting Logic for Low Purity

Troubleshooting_Low_Purity Figure 2: Troubleshooting Low Peptide Purity cluster_impurities Identify Impurity Type cluster_solutions Corrective Actions start Low Purity Detected by HPLC (<95%) analyze_ms Analyze MS Data start->analyze_ms deletion Mass corresponds to deletion/truncation? analyze_ms->deletion modification Mass corresponds to known modification? analyze_ms->modification unknown Unknown Mass? analyze_ms->unknown optimize_synthesis Optimize coupling/deprotection steps in synthesis deletion->optimize_synthesis Yes modify_cleavage Adjust cleavage cocktail and scavengers modification->modify_cleavage Yes repurify Re-purify by RP-HPLC with optimized gradient unknown->repurify Yes optimize_synthesis->repurify modify_cleavage->repurify

Caption: Decision tree for addressing low purity results in this compound.

NOP Receptor Signaling Pathway

NOP_Signaling Figure 3: Simplified NOP Receptor Signaling cluster_downstream Downstream Effects ligand This compound (or Nociceptin) nop_receptor NOP Receptor ligand->nop_receptor g_protein Gi/o Protein nop_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels Ion Channels (Ca2+, K+) g_protein->ion_channels Modulation mapk MAPK Pathway g_protein->mapk Activation camp cAMP adenylyl_cyclase->camp Decreases cellular_response Modulation of Neuronal Excitability camp->cellular_response ion_channels->cellular_response mapk->cellular_response

Caption: Key signaling pathways activated by NOP receptor ligands.

References

How to prevent Ac-RYYRIK-NH2 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the peptide Ac-RYYRIK-NH2 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic hexapeptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It is primarily used in research to study the NOP receptor system, where it can act as an antagonist or a partial agonist, depending on the experimental context.[1]

Q2: What are the main causes of this compound degradation during experiments?

Like many peptides, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues if present, can occur in acidic or alkaline conditions.

  • Oxidation: The tyrosine (Y) and arginine (R) residues in the sequence are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or light.

  • Aggregation: Peptides with hydrophobic residues can self-associate and precipitate out of solution, especially at high concentrations or in certain buffer conditions.

  • Enzymatic Degradation: If working with biological samples (e.g., serum, cell lysates), proteases can cleave the peptide at specific sites.

Q3: How should I properly store this compound?

Proper storage is crucial to maintain the integrity of the peptide:

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a desiccator to protect it from moisture.[2]

  • In Solution: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C, but stability should be verified.

Q4: What is the best way to solubilize this compound?

The solubility of a peptide depends on its amino acid composition. For this compound, which contains both hydrophobic (Y, I) and hydrophilic/charged (R, K) residues, a systematic approach is recommended:

  • Attempt to dissolve a small amount in sterile, distilled water first.

  • If it does not dissolve in water, try a dilute aqueous solution of acetic acid (e.g., 10%) for basic peptides or ammonium hydroxide (e.g., 10%) for acidic peptides. Given the presence of arginine and lysine, a dilute acidic solution is a good starting point.

  • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer with vigorous stirring.

Troubleshooting Guides

Issue 1: My this compound solution appears cloudy or has visible precipitates.

  • Possible Cause: Peptide aggregation.

  • Solution:

    • Sonication: Briefly sonicate the solution in a water bath to help break up aggregates.

    • Change Solvent: If sonication doesn't work, consider re-lyophilizing the peptide and dissolving it in a different solvent system. For example, if you used an aqueous buffer, try dissolving it in a small amount of DMSO first, then diluting it with your buffer.

    • Adjust pH: The pH of the solution can influence aggregation. Try adjusting the pH of your buffer away from the isoelectric point (pI) of the peptide.

    • Lower Concentration: Aggregation is often concentration-dependent. Try working with a more dilute solution.

Issue 2: I am seeing a loss of activity of my peptide over time in my cell-based assays.

  • Possible Cause: Degradation in the cell culture medium.

  • Solution:

    • Minimize Time in Solution: Prepare fresh solutions of the peptide for each experiment and add it to the cells immediately.

    • Protease Inhibitors: If you suspect enzymatic degradation from components in serum or secreted by the cells, consider adding a broad-spectrum protease inhibitor cocktail to your culture medium.

    • Serum-Free Medium: If possible, conduct your experiments in a serum-free medium to reduce the concentration of proteases.

    • Stability Check: Perform a time-course experiment to quantify the amount of intact peptide remaining in your culture medium over the duration of your assay using a method like RP-HPLC.

Stability Data

The following tables provide illustrative stability data for this compound under various conditions. This data is intended as a guideline; it is recommended to perform your own stability studies for your specific experimental setup.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHIncubation Time (hours)% Intact Peptide Remaining
3.02485
5.02495
7.42492
9.02478

Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.4)

Temperature (°C)Incubation Time (hours)% Intact Peptide Remaining
47298
25 (Room Temp)2490
372488

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method can be used to assess the purity and quantify the degradation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B

    • 25-30 min: 65% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.

    • Incubate the peptide solution under the desired stress conditions (e.g., different pH, temperature).

    • At specified time points, take an aliquot of the sample and inject it into the HPLC system.

    • The percentage of intact peptide is calculated by dividing the peak area of the main peptide by the total peak area of all peptide-related peaks.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the peptide to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Incubate the peptide solution in 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Incubate the lyophilized peptide at 80°C for 48 hours.

  • Photodegradation: Expose the peptide solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After each stress condition, neutralize the samples if necessary, and analyze them by the stability-indicating RP-HPLC method described above. The chromatograms should show resolution between the intact peptide and any degradation products.

Visualizations

NOP_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound NOP_Receptor NOP Receptor (ORL1) This compound->NOP_Receptor Antagonizes Nociceptin Nociceptin Nociceptin->NOP_Receptor Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Peptide_Handling_Workflow Start Start Receive_Lyophilized Receive Lyophilized This compound Start->Receive_Lyophilized Store_Lyophilized Store at -20°C or -80°C in a Desiccator Receive_Lyophilized->Store_Lyophilized Equilibrate Equilibrate to Room Temperature in Desiccator Store_Lyophilized->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Solubilize Solubilize in Appropriate Solvent/Buffer Weigh->Solubilize Check_Solubility Visually Check for Complete Dissolution Solubilize->Check_Solubility Aliquot Prepare Single-Use Aliquots Solubilize->Aliquot Check_Solubility->Solubilize No, try another solvent Use_Immediately Use Immediately in Experiment Check_Solubility->Use_Immediately Yes End End Use_Immediately->End Store_Aliquots Store Aliquots at -20°C or -80°C Aliquot->Store_Aliquots Store_Aliquots->End Troubleshooting_Logic Problem Problem: Peptide Degradation Observed Check_Storage Review Storage Conditions: - Temperature? - Moisture exposure? Problem->Check_Storage Check_Handling Review Handling Procedures: - Repeated freeze-thaw? - Exposure to light/air? Check_Storage->Check_Handling OK Correct_Storage Solution: Store at -20°C/-80°C in desiccator Check_Storage->Correct_Storage Issue Found Check_Solution Review Solution Preparation: - Correct pH? - Buffer compatibility? Check_Handling->Check_Solution OK Correct_Handling Solution: Aliquot and minimize exposure Check_Handling->Correct_Handling Issue Found Check_Assay Review Assay Conditions: - Presence of proteases? - Incubation time/temp? Check_Solution->Check_Assay OK Correct_Solution Solution: Optimize buffer and pH, prepare fresh Check_Solution->Correct_Solution Issue Found Correct_Assay Solution: Add protease inhibitors, reduce incubation time Check_Assay->Correct_Assay Issue Found

References

Navigating Conflicting Data on Ac-RYYRIK-NH2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Ac-RYYRIK-NH2 has emerged as a significant tool in opioid research, specifically for its high-affinity interaction with the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL-1 receptor. However, the scientific literature presents a perplexing duality in its pharmacological profile, with reports of both antagonist and agonist activities. This discrepancy can pose considerable challenges for researchers designing experiments and interpreting data.

This technical support center provides a comprehensive resource to understand and navigate these conflicting findings. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental setups, and a transparent presentation of the available data.

Frequently Asked Questions (FAQs)

Q1: Why is this compound described as both an antagonist and an agonist?

This is the central paradox of this compound's activity. The current scientific consensus points towards the phenomenon of functional selectivity or biased agonism . This means the peptide can stabilize different conformations of the NOP receptor, leading to the activation of distinct downstream signaling pathways.

  • In in vitro assays , particularly those measuring G-protein activation (like GTPγS binding), this compound acts as a competitive antagonist . It blocks the receptor's primary signaling cascade.

  • In in vivo systems , the peptide exhibits potent agonist effects, such as sedation, and cardiovascular and hormonal changes. This suggests that it activates other signaling pathways, possibly involving β-arrestin or other G-protein-independent mechanisms, which are responsible for these physiological outcomes.

Q2: I see antagonist activity in my GTPγS binding assay, but my colleague observes agonist effects in an animal model. Is one of us wrong?

Not necessarily. This is a classic manifestation of this compound's dual nature. The key is to understand the specific signaling pathway being interrogated by your assay. A GTPγS binding assay specifically measures the receptor's ability to activate G-proteins. An in vivo model, however, reflects the net effect of all signaling pathways activated by the compound in a complex biological system. Both results are likely valid and contribute to a more complete understanding of the peptide's pharmacology.

Q3: Could the conflicting results be due to metabolism of the peptide in vivo?

While in vivo metabolism is always a consideration for peptide-based compounds, the prevailing explanation for this compound's dual activity is functional selectivity rather than the generation of an active agonist metabolite. However, when designing long-term in vivo studies, it is still a factor to consider and potentially investigate through pharmacokinetic and metabolite identification studies.

Q4: How does the route of administration affect the observed in vivo effects?

The route of administration can significantly impact the observed effects, likely due to differences in biodistribution and the specific receptor populations being targeted. For instance, intracerebroventricular (i.c.v.) administration will lead to high concentrations in the central nervous system, potentially activating different pathways or receptor subtypes compared to intravenous (i.v.) injection, which results in systemic distribution.

Troubleshooting Experimental Discrepancies

If your experimental results with this compound are inconsistent with published data or your own expectations, consider the following troubleshooting steps:

Issue 1: No antagonist effect observed in a GTPγS binding assay.

  • Check Peptide Integrity and Concentration: Ensure the peptide has been stored correctly (desiccated at -20°C) and that the concentration of your stock solution is accurate. Perform a dose-response curve to ensure you are using an appropriate concentration range.

  • Verify Membrane Preparation Quality: The quality of your brain membrane preparation is critical. Ensure the protocol effectively isolates membranes and preserves receptor and G-protein function.

  • Optimize Assay Conditions: GTPγS binding assays are sensitive to buffer composition, particularly the concentrations of GDP, Mg²⁺, and NaCl. Refer to the detailed protocol below and consider optimizing these components for your specific tissue preparation.

  • Confirm NOP Receptor Expression: If using a cell-based system, confirm high-level expression and cell surface localization of the NOP receptor.

Issue 2: Lack of expected agonist effects in an in vivo model (e.g., locomotor activity).

  • Verify Dose and Route of Administration: The doses required to elicit in vivo effects can be significantly higher than the concentrations used in in vitro assays. Cross-reference your dosing regimen with published studies. The route of administration (e.g., i.p., i.v., i.c.v.) will dramatically influence the outcome.

  • Consider the Animal Model: The specific strain, age, and sex of the animals can influence their response. Ensure your model is appropriate for the expected physiological effect.

  • Acclimatization and Baseline Measurements: Ensure animals are properly acclimatized to the testing environment to minimize stress-induced variability. Stable baseline measurements before drug administration are crucial.

  • Potential for Rapid Metabolism: While not the primary explanation for the dual activity, rapid degradation of the peptide could be a factor. Consider the timing of your behavioral observations relative to the administration time.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, highlighting its conflicting activities.

Table 1: In Vitro Antagonist Activity of this compound

AssayPreparationEffect of this compoundQuantitative Value
[³⁵S]GTPγS BindingRat brain membranesCompetitive antagonist of Nociceptin-stimulated bindingKᵢ = 1.5 nM
Chronotropic EffectRat cardiomyocytesAntagonizes Nociceptin-induced effects-

Table 2: In Vivo Agonist Activity of this compound

ModelSpeciesEffect of this compound
Locomotor ActivityMiceInhibition of activity
CardiovascularAnesthetized RatsDecrease in blood pressure and heart rate
Prolactin SecretionFemale RatsIncrease in prolactin levels

Detailed Experimental Protocols

To aid in the replication and troubleshooting of experiments, detailed methodologies for key assays are provided below.

Protocol 1: [³⁵S]GTPγS Binding Assay in Rat Brain Membranes

This protocol is adapted from studies demonstrating the in vitro antagonist effects of this compound.

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration.

  • Assay Buffer:

    • 50 mM Tris-HCl (pH 7.4)

    • 100 mM NaCl

    • 5 mM MgCl₂

    • 1 mM EDTA

    • 1 mM DTT

    • 0.1% BSA

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of membrane suspension (10-20 µg of protein)

      • 50 µL of GDP (10 µM final concentration)

      • 50 µL of this compound or vehicle (for antagonist studies)

      • 50 µL of Nociceptin (agonist)

      • 50 µL of [³⁵S]GTPγS (0.05 nM final concentration)

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold buffer.

    • Measure filter-bound radioactivity by liquid scintillation counting.

Protocol 2: Assessment of Locomotor Activity in Mice

This protocol outlines a general procedure for observing the in vivo agonist effects of this compound.

  • Animals:

    • Use male CD-1 or C57BL/6 mice, group-housed with a 12-hour light/dark cycle.

    • Allow at least one week of acclimatization to the facility.

  • Apparatus:

    • Use open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses may range from 1 to 30 mg/kg.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity for a predefined period, typically 30-60 minutes.

    • Analyze data for parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Visualizing the Signaling Dichotomy

The following diagrams illustrate the proposed mechanisms underlying the conflicting activities of this compound.

cluster_in_vitro In Vitro (e.g., GTPγS Assay) cluster_in_vivo In Vivo (e.g., Animal Model) Ac-RYYRIK-NH2_ant This compound NOP_Receptor_vitro NOP Receptor Ac-RYYRIK-NH2_ant->NOP_Receptor_vitro Binds & Blocks Nociceptin Nociceptin Nociceptin->NOP_Receptor_vitro Binds & Activates G_Protein G-Protein NOP_Receptor_vitro->G_Protein Activates No_Signal_vitro No G-Protein Activation Ac-RYYRIK-NH2_ag This compound NOP_Receptor_vivo NOP Receptor Ac-RYYRIK-NH2_ag->NOP_Receptor_vivo Binds & Activates Beta_Arrestin β-Arrestin Pathway NOP_Receptor_vivo->Beta_Arrestin Preferentially Activates Physiological_Effect Physiological Effect (e.g., Sedation) Beta_Arrestin->Physiological_Effect

Caption: Dual activity of this compound at the NOP receptor.

Start Experiment with This compound Assay_Type What is the experimental system? Start->Assay_Type In_Vitro In Vitro (Biochemical/Cell-based) Assay_Type->In_Vitro Biochemical In_Vivo In Vivo (Animal Model) Assay_Type->In_Vivo Organismal Pathway_Assessed Which signaling pathway is being measured? In_Vitro->Pathway_Assessed Expected_Agonist Expected Result: Agonism In_Vivo->Expected_Agonist G_Protein_Pathway G-Protein Activation (e.g., GTPγS, cAMP) Pathway_Assessed->G_Protein_Pathway G-Protein Other_Pathways Other/Multiple Pathways (e.g., β-arrestin, Phenotypic) Pathway_Assessed->Other_Pathways Other Expected_Antagonist Expected Result: Antagonism G_Protein_Pathway->Expected_Antagonist Other_Pathways->Expected_Agonist Troubleshoot Unexpected Result? Consult Troubleshooting Guide Expected_Antagonist->Troubleshoot Expected_Agonist->Troubleshoot

Caption: Troubleshooting logic for this compound experiments.

Ac-RYYRIK-NH2 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the NOP receptor ligand, Ac-RYYRIK-NH2, and methods to control for them in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic peptide that acts as a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor.[1][2] It has been characterized as a potent ligand with a high binding affinity (Ki = 1.5 nM) for the NOP receptor.[1][2]

Q2: What are the known functional activities of this compound?

This compound exhibits a complex functional profile. In vitro, it has been shown to act as an antagonist, competitively inhibiting nociceptin-stimulated G-protein binding in rat brain preparations.[1][2] However, in vivo studies have demonstrated that it can also possess agonist properties, leading to effects such as the inhibition of locomotor activity in mice.[1][2] This dual agonist/antagonist activity highlights the importance of carefully designed experiments to dissect its precise mechanism of action in a given biological context.

Q3: What are the known off-target effects of this compound?

Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. Peptide ligands, while often highly specific, can exhibit cross-reactivity with other related receptors or proteins.[3][4] Given that the NOP receptor is part of the opioid receptor family, it is plausible that this compound could interact with other opioid receptors (mu, delta, kappa), although the selectivity for NOP is reported to be high.[5][6] Without specific screening data, interactions with other G-protein coupled receptors (GPCRs), kinases, or other protein classes cannot be ruled out.

Q4: Why is it important to control for potential off-target effects?

Troubleshooting Guide: Investigating and Controlling for Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.

Issue 1: Unexpected or contradictory experimental results.

Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

Solution Workflow:

G A Unexpected Experimental Result Observed B Perform Literature Review for Similar Peptide Off-Targets A->B C Conduct Broad Off-Target Screening (e.g., GPCR Panel) B->C D Perform Kinase Profiling (e.g., KINOMEscan) B->D E Analyze Screening Data to Identify Potential Off-Targets C->E D->E F Validate Hits with Secondary Assays E->F G Use Structurally Dissimilar NOP Receptor Ligand F->G H Employ Genetic Knockdown/out of NOP Receptor (siRNA/CRISPR) F->H I Confirm if Phenotype Persists G->I H->I

Caption: Workflow for troubleshooting unexpected results.

Experimental Protocols:

  • Broad Receptor Screening:

    • Objective: To identify potential off-target binding to a panel of receptors.

    • Methodology: Engage a contract research organization (CRO) that offers broad GPCR screening services. Submit this compound for radioligand binding assays against a panel of common GPCRs, including other opioid receptors. The results will be provided as a percentage of inhibition of a known radioligand, and for significant hits, a follow-up determination of Ki or IC50 values should be requested.

  • Kinase Profiling:

    • Objective: To determine if this compound interacts with protein kinases.

    • Methodology: Utilize a service like Eurofins' KINOMEscan®. This is a competition binding assay where the peptide is tested for its ability to displace a ligand from the active site of a large panel of kinases. Results are typically reported as a percentage of control, allowing for the identification of potential kinase interactions.

Issue 2: How to confirm that the observed effect is mediated by the NOP receptor.

Possible Cause: The effect may be due to an off-target interaction, or a combination of on- and off-target effects.

Solution Workflow:

G A Observed Biological Effect with this compound B Control 1: Use a structurally unrelated NOP agonist/antagonist A->B C Control 2: Use an inactive peptide control (e.g., scrambled sequence) A->C D Control 3: NOP receptor knockdown/knockout A->D E Does the alternative ligand replicate the effect? B->E F Does the inactive peptide show no effect? C->F G Is the effect abolished in knockdown/knockout cells/animals? D->G H High Confidence: Effect is on-target E->H I Low Confidence: Investigate off-targets E->I F->H F->I G->H G->I

Caption: Logic diagram for on-target validation.

Experimental Protocols:

  • Use of a Structurally Unrelated NOP Ligand:

    • Objective: To demonstrate that a different molecule acting on the same target produces the same biological effect.

    • Methodology: Select a well-characterized NOP receptor agonist or antagonist that has a different chemical structure from this compound. For example, the endogenous ligand Nociceptin/OFQ could be used. Perform a dose-response experiment with the alternative ligand and compare the observed biological effect to that produced by this compound.

  • Inactive Peptide Control:

    • Objective: To control for effects related to the peptide nature of this compound that are independent of its specific sequence.

    • Methodology: Synthesize a peptide with the same amino acid composition as this compound but with a scrambled sequence. This peptide should be tested in parallel with this compound in your functional assays. The inactive control should not produce the biological effect of interest.

  • Genetic Knockdown of the NOP Receptor:

    • Objective: To confirm that the NOP receptor is necessary for the observed effect.

    • Methodology: Use siRNA or a CRISPR/Cas9 system to reduce or eliminate the expression of the NOP receptor in your cell model. Confirm the knockdown/knockout by qPCR or Western blot. Treat the modified cells and control cells with this compound. The biological effect should be significantly attenuated or absent in the NOP receptor-deficient cells.

Data Presentation

Once off-target screening is performed, the quantitative data should be summarized in clear tables for easy comparison.

Table 1: Example Off-Target Binding Profile for this compound

Target% Inhibition @ 10 µMKi (nM)
NOP (ORL1) Receptor 98% 1.5
Mu Opioid Receptor15%> 10,000
Kappa Opioid Receptor8%> 10,000
Delta Opioid Receptor12%> 10,000
Adrenergic Receptor α2A55%850
Serotonin Receptor 5-HT1A3%> 10,000

This table presents hypothetical data for illustrative purposes.

Table 2: Example Kinase Selectivity Profile for this compound

Kinase Target% of Control @ 1 µM
PKA 95%
PKCα 88%
SRC 25%
EGFR 92%
MAPK1 97%

This table presents hypothetical data for illustrative purposes. A value of 100% indicates no interaction, while lower values suggest potential binding.

Signaling Pathway Considerations

Should off-target screening reveal interactions with other receptors or kinases, it is crucial to map the potential downstream signaling consequences.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A This compound B NOP Receptor (ORL1) A->B C Gi/o Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D E Modulation of Ion Channels C->E F This compound G Off-Target GPCR (e.g., α2A) F->G H Alternative G-Protein (e.g., Gq) G->H I Activation of PLC H->I

References

Validation & Comparative

Unlocking Scientific Discovery: A Comprehensive List of SEO-Driven, Long-Tail Keywords for 2-Oxoglutaric Acid Research

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the multifaceted roles of 2-Oxoglutaric Acid, also known as alpha-ketoglutarate (α-KG), a precise and targeted approach to information retrieval is paramount. This comprehensive list of SEO-driven, long-tail keywords is designed to align with the specific intents of researchers, from foundational exploration to intricate methodological troubleshooting and comparative analysis. By categorizing these keywords, this resource aims to streamline the search process, enabling scientists to efficiently access the information needed to advance their research in areas ranging from cellular metabolism and cancer biology to aging and metabolic disorders.

The following table is structured to guide content creation and search strategies, ensuring that researchers can easily find relevant protocols, understand complex biological functions, and troubleshoot experimental challenges related to this pivotal Krebs cycle intermediate.

CategoryLong-tail Keyword
Foundational & Exploratory role of 2-Oxoglutaric Acid in the Krebs cycle
2-Oxoglutaric Acid as a signaling molecule in cells
function of alpha-ketoglutarate in amino acid metabolism
2-Oxoglutaric Acid and its impact on cellular energy production
discovery and scientific history of 2-Oxoglutaric Acid
the biological significance of the 2-Oxoglutaric Acid to succinate ratio
alpha-ketoglutarate's role as a co-substrate for dioxygenases
understanding the metabolic fate of 2-Oxoglutaric Acid in vivo
2-Oxoglutaric Acid's involvement in nitrogen transport and assimilation
foundational research on alpha-ketoglutarate and epigenetic regulation
exploratory studies on 2-Oxoglutaric Acid in aging and longevity
basic chemical and physical properties of 2-Oxoglutaric Acid for research
the role of alpha-ketoglutarate in redox homeostasis
investigating the physiological concentrations of 2-Oxoglutaric Acid
2-Oxoglutaric Acid's function in neurotransmitter synthesis
Methodological & Application quantification of 2-Oxoglutaric Acid in cell lysates using LC-MS/MS
protocol for measuring alpha-ketoglutarate levels with a colorimetric assay kit
using stable isotope-labeled 2-Oxoglutaric Acid for metabolic flux analysis
GC-MS method for the analysis of 2-Oxoglutaric Acid in biological fluids
application of 2-Oxoglutaric Acid as a supplement in mammalian cell culture
enzymatic assay for determining 2-Oxoglutarate dehydrogenase activity
techniques for measuring the cellular uptake of exogenous 2-Oxoglutaric Acid
developing a high-throughput screening assay for 2-Oxoglutaric Acid analogs
sample preparation for alpha-ketoglutarate analysis in tissue homogenates
use of 2-Oxoglutaric Acid in studying hypoxia-inducible factor (HIF) stabilization
protocol for 13C-labeling of 2-Oxoglutaric Acid in metabolic studies
application of alpha-ketoglutarate in in vitro enzymatic reactions
methods for analyzing 2-Oxoglutaric Acid in mitochondrial fractions
experimental use of cell-permeable 2-Oxoglutaric Acid esters
fluorometric measurement of alpha-ketoglutarate in 96-well plates
Troubleshooting & Optimization troubleshooting low signal intensity in 2-Oxoglutaric Acid LC-MS analysis
common sources of interference in alpha-ketoglutarate colorimetric assays
optimizing the extraction efficiency of 2-Oxoglutaric Acid from tissue samples
improving the sensitivity of fluorometric assays for 2-Oxoglutaric Acid
addressing matrix effects in the quantification of alpha-ketoglutarate
how to prevent the degradation of 2-Oxoglutaric Acid during sample storage
optimization of derivatization methods for GC-MS analysis of 2-Oxoglutaric Acid
resolving co-elution issues of 2-Oxoglutaric Acid with other organic acids
troubleshooting guide for commercial 2-Oxoglutaric Acid assay kits
minimizing variability in 2-Oxoglutaric Acid measurements between experiments
optimizing cell lysis protocols for accurate intracellular alpha-ketoglutarate measurement
challenges in measuring 2-Oxoglutaric Acid flux in real-time
improving the stability of 2-Oxoglutaric Acid in cell culture media
techniques to enhance the cellular uptake of 2-Oxoglutaric Acid supplements
overcoming challenges in quantifying low levels of 2-Oxoglutaric Acid
Validation & Comparative validation of LC-MS/MS data for 2-Oxoglutaric Acid using internal standards
cross-validation of colorimetric and mass spectrometry-based 2-Oxoglutaric Acid assays
comparing the effects of 2-Oxoglutaric Acid versus glutamine on cell proliferation
comparative analysis of 2-Oxoglutaric Acid and succinate levels in hypoxic conditions
validating the specificity of an enzymatic assay for 2-Oxoglutaric Acid
comparison of different derivatization reagents for 2-Oxoglutaric Acid GC-MS analysis
alternative methods for the quantification of Krebs cycle intermediates
evaluating the performance of different commercial 2-Oxoglutaric Acid assay kits
comparative metabolomics of cancer cells treated with 2-Oxoglutaric Acid
validating the biological activity of synthetic 2-Oxoglutaric Acid analogs
comparing intracellular versus extracellular concentrations of 2-Oxoglutaric Acid
validation of a new analytical method for 2-Oxoglutaric Acid detection
comparative study of 2-Oxoglutaric Acid metabolism in different cell lines
assessing the purity of commercially available 2-Oxoglutaric Acid
comparing the neuroprotective effects of 2-Oxoglutaric Acid and other metabolites

Comparative Validation of Ac-RYYRIK-NH2 and Alternative NOP Receptor Antagonists in CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to NOP Receptor Antagonist Performance

This guide provides a comparative analysis of Ac-RYYRIK-NH2, a known ligand for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), and other key antagonists. The NOP receptor, a G protein-coupled receptor (GPCR), is a significant target for drug development in pain, anxiety, and other neurological disorders. Understanding the nuanced activity of its ligands, particularly in well-characterized cellular models like Chinese Hamster Ovary (CHO) cells, is critical for advancing research.

This compound has been identified as a high-affinity ligand for the NOP receptor. However, its pharmacological profile is complex, exhibiting both antagonist and partial agonist activities depending on the assay and cellular context.[1] This dual activity can be a significant drawback in the development of clean, targeted therapeutics. This guide compares this compound with alternative antagonists that have been developed to offer improved selectivity and a more defined antagonist profile.

Quantitative Comparison of NOP Receptor Antagonists

CompoundTarget ReceptorCell LineAssay TypeKey FindingsBinding Affinity (Ki)Antagonist Potency (pA2)Reference
This compound NOP (ORL1)Rat BrainGTPγS BindingAntagonizes nociceptin-stimulated GTP binding. Also shows agonist properties.1.5 nMNot Reported
Isovarelyl-RYYRIK-NH2 NOP (ORL1)Not SpecifiedNot SpecifiedReported to have strong antagonist activity with negligible agonist activity.Not ReportedNot Reported[1]
Methylthioacetyl-RYYRIK-NH2 NOP (ORL1)Not SpecifiedNot SpecifiedReported to have high antagonist activity and enhanced binding affinity.Not ReportedNot Reported[1]
UFP-101 NOP (ORL1)CHO-hNOPGTPγS BindingPotent and selective competitive antagonist.Not Reported9.1

Experimental Protocols for Antagonist Validation in CHO Cells

The validation of antagonist activity in CHO cells stably expressing the NOP receptor typically involves functional assays that measure the inhibition of agonist-induced signaling. Two standard and robust methods are the GTPγS binding assay and the calcium mobilization assay.

GTPγS Binding Assay

This assay provides a direct measure of G protein activation, a proximal event in the GPCR signaling cascade.

Objective: To determine the ability of a test compound to inhibit agonist-induced binding of [³⁵S]GTPγS to G proteins in membranes from CHO cells expressing the NOP receptor.

Materials:

  • CHO cell membranes expressing the human NOP receptor

  • Nociceptin/Orphanin FQ (N/OFQ) as the agonist

  • Test antagonist (e.g., this compound)

  • [³⁵S]GTPγS (radioligand)

  • Unlabeled GTPγS

  • GDP (Guanosine 5'-diphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes from CHO-hNOP cells according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • GDP to a final concentration of 10-100 µM.

    • Increasing concentrations of the test antagonist.

    • A fixed, sub-maximal concentration of the agonist (N/OFQ).

    • For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Pre-incubation: Add the CHO-hNOP cell membranes (5-20 µg of protein per well) and pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a plate scintillation counter.

  • Data Analysis: Determine the IC50 value of the antagonist by non-linear regression of the concentration-response curve. The pA2 value can be calculated using the Schild equation for competitive antagonists.

Calcium Mobilization Assay

The NOP receptor couples to Gi/o proteins, which typically leads to an inhibition of adenylyl cyclase. To measure antagonist activity via calcium mobilization, CHO cells are co-transfected with the NOP receptor and a promiscuous G protein, such as Gαqi5, which redirects the signal to the phospholipase C pathway, resulting in a measurable increase in intracellular calcium.

Objective: To determine the ability of a test compound to inhibit agonist-induced calcium mobilization in CHO cells co-expressing the NOP receptor and a promiscuous G protein.

Materials:

  • CHO cells stably co-expressing the human NOP receptor and Gαqi5

  • Nociceptin/Orphanin FQ (N/OFQ) as the agonist

  • Test antagonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A fluorescent plate reader capable of kinetic reading

Procedure:

  • Cell Plating: Seed the CHO-hNOP-Gαqi5 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Addition: Add varying concentrations of the test antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Add a fixed concentration of the agonist (N/OFQ) to all wells simultaneously using an automated dispenser. Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 minutes.

  • Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced peak fluorescence. Calculate the IC50 value of the antagonist from the concentration-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in validating NOP receptor antagonists, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells CHO-hNOP Cells assay_incubation Incubate Cells with Antagonist prep_cells->assay_incubation prep_reagents Prepare Reagents (Agonist, Antagonist, Buffers) prep_reagents->assay_incubation assay_stimulation Stimulate with Agonist assay_incubation->assay_stimulation assay_measurement Measure Cellular Response (e.g., GTPγS binding, Ca2+ flux) assay_stimulation->assay_measurement analysis_curve Generate Concentration-Response Curve assay_measurement->analysis_curve analysis_ic50 Calculate IC50 / pA2 analysis_curve->analysis_ic50

Caption: General workflow for validating NOP receptor antagonist activity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular agonist N/OFQ (Agonist) nop_receptor NOP Receptor agonist->nop_receptor Activates antagonist This compound antagonist->nop_receptor Blocks g_protein Gi/o Protein nop_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp downstream Downstream Effects camp->downstream

Caption: NOP receptor signaling pathway and the action of an antagonist.

References

Unraveling the Selectivity of Ac-RYYRIK-NH2: A Comparative Guide to its Cross-Reactivity with Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the peptide Ac-RYYRIK-NH2 reveals its remarkable selectivity for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor, with minimal to no cross-reactivity with the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. This guide provides a detailed comparison of its binding affinities, supported by experimental data and protocols, for researchers, scientists, and professionals in drug development.

Executive Summary

This compound has been identified as a high-affinity ligand for the NOP receptor, with a reported inhibition constant (Ki) of 1.5 nM. Extensive research confirms its lack of significant activity at the classical opioid receptors. While its inactivity at the mu-opioid receptor is well-documented, specific quantitative binding data for the delta and kappa opioid receptors remains limited in publicly available literature. This guide synthesizes the available information to present a clear picture of this compound's receptor selectivity profile.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the known binding affinities of this compound for the NOP receptor and its cross-reactivity with the classical opioid receptors.

ReceptorLigandBinding Affinity (Ki)Reference
NOP (ORL1)This compound1.5 nM[1]
Mu (μ) Opioid Receptor (MOR)This compoundInactive[2]
Delta (δ) Opioid Receptor (DOR)This compoundNo reported affinity
Kappa (κ) Opioid Receptor (KOR)This compoundNo reported affinity

Experimental Methodologies

The determination of binding affinity and functional activity of ligands such as this compound is primarily conducted through two key in vitro assays: radioligand binding assays and functional assays like the [³⁵S]GTPγS binding assay.

Radioligand Displacement Assay Protocol

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human mu-opioid receptor).

  • Incubation: The cell membranes are incubated with a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay Protocol

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target receptor are used.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Reaction Termination: The binding reaction is terminated by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to the level of receptor activation, is quantified by scintillation counting.

  • Data Analysis: The data is used to generate dose-response curves and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values for the test compound.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in determining opioid receptor cross-reactivity, the following diagrams have been generated.

Opioid Receptor Signaling Pathway Ligand Opioid Agonist (e.g., this compound) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαi/o-GDP Receptor->G_Protein Activation G_Protein_Active Gαi/o-GTP G_Protein->G_Protein_Active GDP/GTP Exchange Effector Adenylyl Cyclase G_Protein_Active->Effector Inhibition cAMP cAMP Effector->cAMP Conversion of ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: General signaling pathway of an inhibitory G-protein coupled opioid receptor.

Workflow for Opioid Receptor Cross-Reactivity Assessment cluster_binding Radioligand Binding Assay cluster_functional GTPγS Functional Assay Binding_Prep Prepare Membranes (MOR, DOR, KOR, NOP) Binding_Incubate Incubate with Radioligand & this compound Binding_Prep->Binding_Incubate Binding_Filter Filter & Wash Binding_Incubate->Binding_Filter Binding_Count Scintillation Counting Binding_Filter->Binding_Count Binding_Analysis Calculate Ki Binding_Count->Binding_Analysis Data_Integration Integrate & Compare Data Binding_Analysis->Data_Integration Functional_Prep Prepare Membranes (MOR, DOR, KOR, NOP) Functional_Incubate Incubate with [³⁵S]GTPγS & this compound Functional_Prep->Functional_Incubate Functional_Filter Filter & Wash Functional_Incubate->Functional_Filter Functional_Count Scintillation Counting Functional_Filter->Functional_Count Functional_Analysis Calculate EC50 & Emax Functional_Count->Functional_Analysis Functional_Analysis->Data_Integration

Caption: Experimental workflow for assessing opioid receptor cross-reactivity.

Conclusion

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Phenoxy-d5-acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers engaged in a multitude of analytical studies, from environmental monitoring to pharmaceutical development, Phenoxy-d5-acetic Acid serves as a critical tool, primarily as a stable isotope-labeled internal standard. To facilitate easier access to information and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are meticulously categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative. This structured approach aims to address the specific queries researchers may have at various stages of their experimental workflow.

Below is a detailed table of long-tail keywords designed to enhance the visibility of technical resources, research articles, and product information related to Phenoxy-d5-acetic Acid.

CategoryLong-tail Keyword
Foundational & Exploratory Phenoxy-d5-acetic acid chemical properties and structure
Synthesis and isotopic purity of Phenoxy-d5-acetic acid
Phenoxy-d5-acetic acid CAS number and molecular weight
Deuterated phenoxyacetic acid for reaction mechanism studies[1]
Physical and chemical stability of Phenoxy-d5-acetic acid
Phenoxy-d5-acetic acid spectroscopic data (NMR, MS, IR)
Potential applications of deuterated standards in new research areas
Understanding isotope effects of Phenoxy-d5-acetic acid in mass spectrometry
Commercial availability and suppliers of Phenoxy-d5-acetic acid
Safety data sheet and handling information for Phenoxy-d5-acetic acid
Methodological & Application Use of Phenoxy-d5-acetic acid in LC-MS/MS analysis of herbicides[2][3][4]
Quantitative analysis of phenoxyacetic acids using a deuterated internal standard
Phenoxy-d5-acetic acid as an internal standard for environmental water testing[2][3]
Application of Phenoxy-d5-acetic acid in soil and sediment analysis
Isotope dilution mass spectrometry protocol using Phenoxy-d5-acetic acid
Phenoxy-d5-acetic acid in pharmacokinetic studies of 2,4-D and MCPA[5]
Monitoring pesticide residues in food matrices with Phenoxy-d5-acetic acid
Development of analytical methods for acidic herbicides with deuterated standards
Sample preparation techniques for using Phenoxy-d5-acetic acid in complex matrices
MRM transition optimization for Phenoxy-d5-acetic acid in triple quadrupole MS[6][7][8][9]
Troubleshooting & Optimization Troubleshooting low recovery of Phenoxy-d5-acetic acid in SPE cleanup[10][11][12][13][14]
Mitigating matrix effects for Phenoxy-d5-acetic acid in biological samples[11][15]
Improving peak shape of phenoxyacetic acids in reversed-phase HPLC[16][17][18][19][20]
Addressing signal suppression of Phenoxy-d5-acetic acid in electrospray ionization
Optimization of mobile phase for better separation of acidic herbicides
Instability of deuterated standards in different solvent compositions
Overcoming poor reproducibility in quantitative analysis with Phenoxy-d5-acetic acid
Strategies to minimize ion suppression when using deuterated internal standards
Adjusting pH for optimal retention of phenoxyacetic acids on a C18 column
Dealing with co-eluting interferences in the analysis of phenoxy herbicides
Validation & Comparative Method validation for the analysis of herbicides using Phenoxy-d5-acetic acid
Accuracy and precision of isotope dilution with Phenoxy-d5-acetic acid
Comparison of Phenoxy-d5-acetic acid and 13C-labeled internal standards[21][22][23][24]
Inter-laboratory study of phenoxy herbicide quantification with deuterated standards
Performance evaluation of Phenoxy-d5-acetic acid versus other deuterated analogues
Linearity and limits of detection with Phenoxy-d5-acetic acid as an internal standard
Assessing the isotopic stability of Phenoxy-d5-acetic acid during sample storage
Cross-validation of analytical methods using different internal standards
Cost-benefit analysis of using deuterated versus 13C-labeled standards in routine testing[22]
Regulatory guidelines (e.g., EPA) for using internal standards in environmental analysis

References

Ac-RYYRIK-NH2: A Comparative Review of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the synthetic hexapeptide Ac-RYYRIK-NH2, a high-affinity ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. Its performance is compared with other relevant NOP receptor ligands, supported by experimental data from in vitro and in vivo studies.

In Vitro Pharmacological Profile: A Ligand with a Dual Personality

This compound exhibits a complex pharmacological profile, demonstrating antagonist properties in certain in vitro functional assays while acting as a partial or even full agonist in others and in vivo. This dualistic nature makes it a valuable tool for probing the intricacies of NOP receptor signaling.

NOP Receptor Binding Affinity

This compound binds to the NOP receptor with high affinity, comparable to the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ).

CompoundReceptorKi (nM)SpeciesReference
This compound NOP1.5Rat Brain[1]
Nociceptin/OFQNOP~1Rat Brain[2]
Functional Activity at the NOP Receptor

The functional activity of this compound is highly dependent on the assay system. In [35S]GTPγS binding assays using rat brain membranes, it acts as a competitive antagonist. However, in systems with high receptor expression or different coupling efficiencies, it can display partial agonism.

Table 1: Comparison of In Vitro Functional Activity at the NOP Receptor

AssayCompoundSpecies/SystemParameterValueReference
[35S]GTPγS Binding This compound Rat Brain MembranespA28.18[2]
Nociceptin/OFQRat Brain MembranesEC50 (nM)11.36[2]
[Phe1Ψ(CH2-NH)Gly2]nociceptin(1-13)NH2Rat Brain MembranespA28.42[2]
This compound CHO cells (rat ORL1)Emax (%)44[3]
Ac-RYYRWK-NH2CHO cells (rat ORL1)Emax (%)96[3]
cAMP Inhibition This compound CHO cells% Inhibition49[3]
Nociceptin/OFQCHO cells% Inhibition77[3]
Ac-RYYRWK-NH2CHO cells% Inhibition58[3]
Isolated Tissue Contractility (Rat Anococcygeus) This compound RatEmax (%)36.7
Nociceptin/OFQRatEmax (%)98.3
Ac-RYYRWK-NH2RatEmax (%)66.4
Isolated Tissue Contractility (Rat Vas Deferens) This compound RatEmax (%)54[3]
Nociceptin/OFQRatEmax (%)95[3]
Ac-RYYRWK-NH2RatEmax (%)72[3]

In Vivo Pharmacological Profile: An Agonist in Action

In contrast to its in vitro antagonist activity in some assays, this compound demonstrates potent agonist properties in vivo.

Table 2: Comparison of In Vivo Activity

AssayCompoundSpeciesAdministrationParameterValue (nmol)Reference
Locomotor Activity Inhibition This compound Mousei.c.v.ID500.07[2]
Nociceptin/OFQMousei.c.v.ID501.1[2]

Signaling Pathways and Experimental Workflows

To understand the complex pharmacology of this compound, it is crucial to visualize the underlying molecular mechanisms and the experimental procedures used for its characterization.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of various ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ (GIRK) channels.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in K_channel K⁺ Channel (GIRK) K_ion_out K⁺ K_channel->K_ion_out Efflux Ligand This compound (Agonist) Ligand->NOP Binds G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Cellular_Response ↓ Neuronal Excitability cAMP->Cellular_Response Ca_ion_in->Cellular_Response Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel K_ion_in K⁺ K_ion_in->K_channel K_ion_out->Cellular_Response

NOP Receptor Signaling Pathway
Experimental Workflow: [35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

GTPgS_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes add_components Add Membranes, GDP, Ligand to Assay Plate prep_membranes->add_components prep_reagents Prepare Assay Buffer, [³⁵S]GTPγS, GDP, Ligands prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate add_gtpgs Add [³⁵S]GTPγS pre_incubate->add_gtpgs incubate Incubate add_gtpgs->incubate terminate Terminate Reaction (Filtration) incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Calculate EC₅₀/pA₂ count->analyze

[³⁵S]GTPγS Binding Assay Workflow
Experimental Workflow: In Vivo Locomotor Activity Assay

This assay assesses the effect of a centrally administered compound on the spontaneous movement of an animal.

Locomotor_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_acclimation Animal Acclimation icv_injection Intracerebroventricular (i.c.v.) Injection animal_acclimation->icv_injection drug_prep Prepare Ligand Solution drug_prep->icv_injection place_in_arena Place Animal in Open Field Arena icv_injection->place_in_arena record_activity Record Locomotor Activity place_in_arena->record_activity quantify_movement Quantify Parameters (e.g., distance traveled) record_activity->quantify_movement calculate_id50 Calculate ID₅₀ quantify_movement->calculate_id50

In Vivo Locomotor Activity Assay Workflow

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This protocol is adapted from the methods described by Berger et al. (1999).

  • Membrane Preparation: Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in the same buffer and incubated at 37°C for 30 minutes to remove endogenous GTP. After a final centrifugation, the membrane pellet is resuspended in assay buffer and stored at -80°C. Protein concentration is determined using a standard protein assay.

  • Assay Procedure: The assay is performed in a final volume of 1 ml containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 30 µM GDP, 0.1 nM [35S]GTPγS, and 10-20 µg of membrane protein. For antagonist studies, membranes are pre-incubated with varying concentrations of this compound for 15 minutes at 30°C before the addition of the agonist. The reaction is initiated by the addition of [35S]GTPγS and incubated for 60 minutes at 30°C.

  • Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed three times with ice-cold buffer. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. For antagonist activity, Schild analysis is used to determine the pA2 value.

Chronotropic Effect on Neonatal Rat Cardiomyocytes

This protocol is based on the methods described by Berger et al. (1999).

  • Cell Culture: Primary cultures of neonatal rat ventricular cardiomyocytes are prepared from 1- to 3-day-old Wistar rats. The ventricles are minced and dissociated with a mixture of collagenase and pancreatin. The dispersed cells are pre-plated for 1 hour to enrich for cardiomyocytes. The cardiomyocytes are then plated on gelatin-coated culture dishes and maintained in a humidified atmosphere of 5% CO2 at 37°C. Spontaneously beating cells are used for experiments after 3-4 days in culture.

  • Measurement of Beating Rate: The culture dish is placed on the heated stage of an inverted microscope. The beating rate of individual cells or cell clusters is determined by visual counting for 1 minute.

  • Experimental Procedure: The basal beating rate is recorded for 5-10 minutes. The test compound (e.g., nociceptin) is then added to the culture medium, and the beating rate is recorded for an additional 10-20 minutes. For antagonist studies, cells are pre-incubated with this compound for 10 minutes before the addition of the agonist.

In Vivo Locomotor Activity in Mice

This protocol is adapted from the methods described by Berger et al. (1999).

  • Animals: Male Swiss Webster mice are used. The animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Intracerebroventricular (i.c.v.) Injection: Mice are lightly anesthetized with isoflurane. A small incision is made in the scalp, and a hole is drilled in the skull over the lateral ventricle. The test compound is injected in a volume of 5 µl using a microsyringe.

  • Locomotor Activity Measurement: Immediately after the injection, each mouse is placed in the center of an open-field arena (e.g., 40 cm x 40 cm). Locomotor activity is recorded for a period of 30-60 minutes using an automated activity monitoring system with infrared beams.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified. The dose of the compound that produces a 50% reduction in locomotor activity (ID50) is calculated.

Conclusion

This compound is a fascinating pharmacological tool with a context-dependent mechanism of action at the NOP receptor. Its high binding affinity, coupled with its ability to act as an antagonist in certain in vitro assays and a potent agonist in vivo, provides a unique opportunity to dissect the molecular determinants of NOP receptor activation and signaling. This comparative guide highlights the importance of utilizing a battery of assays to fully characterize the pharmacological profile of a ligand and underscores the complex relationship between in vitro and in vivo activity. Researchers and drug development professionals can leverage the distinct properties of this compound to further explore the therapeutic potential of targeting the NOP receptor system.

References

Reproducibility of Ac-RYYRIK-NH2 Effects on Locomotor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of the peptide Ac-RYYRIK-NH2 on locomotor activity, placed in the context of other Nociceptin/Orphanin FQ (NOP) receptor agonists. The data presented is compiled from preclinical studies to aid in the assessment of its reproducibility and potential as a research tool or therapeutic agent.

Overview of this compound

This compound is a high-affinity hexapeptide ligand for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. While it can act as an antagonist in some in vitro assays, it paradoxically exhibits potent agonist properties in vivo, leading to a significant inhibition of spontaneous locomotor activity in mice. This dose-dependent reduction in movement makes it a subject of interest for studying the role of the NOP receptor system in motor control and related neurological functions.

Comparative Analysis of Locomotor Activity Inhibition

The following table summarizes the quantitative data on the effects of this compound and other notable NOP receptor agonists on locomotor activity in mice. This allows for a direct comparison of their potencies and observed effects.

CompoundAdministration RouteEffective Dose for Locomotor InhibitionKey Findings
This compound Intracerebroventricular (i.c.v.)ID50: 0.07 nmolSignificantly more potent than the endogenous ligand, Nociceptin/Orphanin FQ (ID50: 1.1 nmol), in inhibiting spontaneous locomotor activity.
Ro 65-6570 Intraperitoneal (i.p.)10 mg/kgFully inhibited locomotor activity, including total distance traveled and rearing.[1][2]
AT-403 Intraperitoneal (i.p.)1 mg/kgFully inhibited locomotor activity, including total distance traveled and rearing, demonstrating higher potency than Ro 65-6570 in this assay.[1][2]
MCOPPB Intraperitoneal (i.p.)Up to 10 mg/kgDid not significantly alter locomotor activity at the doses tested.[1][2]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below is a standard protocol for the open-field test used to assess locomotor activity in mice, based on common practices in the cited research.[1][3][4][5]

Open-Field Test Protocol

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in mice following the administration of a test compound.

Apparatus:

  • A square open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.[6]

  • An overhead video camera connected to a computer with automated tracking software.

Procedure:

  • Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.[5]

  • Habituation: Each mouse is placed in the center of the open-field arena and allowed to explore freely for a predetermined period (e.g., 30-60 minutes) to establish a baseline activity level.

  • Administration: The test compound (e.g., this compound) or vehicle is administered via the specified route (e.g., i.c.v. or i.p.).

  • Testing: After a set post-administration period, the mouse is returned to the center of the open-field arena, and its activity is recorded for a defined duration (e.g., 60 minutes).[2]

  • Data Analysis: The tracking software analyzes the video recording to quantify various parameters, including:

    • Total Distance Traveled (cm): The total distance the mouse covers during the test session.[2]

    • Immobility Time (s): The total duration the mouse remains stationary.[2]

    • Rearing Frequency: The number of times the mouse stands on its hind legs.[2]

    • Time in Center vs. Periphery (s): The time spent in the central and peripheral zones of the arena, which can be indicative of anxiety-like behavior.

Controls: A control group of animals receiving a vehicle injection is run in parallel to account for any effects of the injection procedure or the novelty of the environment.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated.

NOP_Receptor_Signaling NOP Receptor Signaling Pathway Ac_RYYRIK_NH2 This compound (Agonist) NOP_Receptor NOP Receptor (GPCR) Ac_RYYRIK_NH2->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability Ion_Channels->Neuronal_Activity Locomotor_Inhibition Inhibition of Locomotor Activity Neuronal_Activity->Locomotor_Inhibition

Caption: NOP Receptor Signaling Pathway.

Open_Field_Test_Workflow Open-Field Test Experimental Workflow Start Start Acclimation Animal Acclimation (≥ 60 min) Start->Acclimation Habituation Habituation to Open Field Arena Acclimation->Habituation Administration Compound/Vehicle Administration Habituation->Administration Post_Admin_Period Post-Administration Waiting Period Administration->Post_Admin_Period Recording Video Recording of Locomotor Activity (e.g., 60 min) Post_Admin_Period->Recording Data_Analysis Automated Data Analysis Recording->Data_Analysis End End Data_Analysis->End

Caption: Open-Field Test Workflow.

Conclusion

References

Ac-RYYRIK-NH2: A Comparative Guide to its NOP Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptide antagonist Ac-RYYRIK-NH2 with other alternatives, supported by experimental data for determining its inhibition constant (Ki) at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.

Performance Comparison of NOP Receptor Peptide Antagonists

This compound is a potent antagonist of the NOP receptor. Its binding affinity, represented by the inhibition constant (Ki), has been determined to be in the low nanomolar range, indicating a high affinity for the receptor. A comparative summary of the Ki values for this compound and other notable NOP receptor peptide antagonists is presented below.

Peptide AntagonistKi Value (nM)Notes
This compound 1.5 A high-affinity ligand for the NOP site. It antagonizes nociceptin-stimulated GTPγS binding in rat brain preparations.
UFP-101~0.07A high-affinity and selective NOP receptor antagonist. Its pKi has been reported as 10.14.
[Nphe¹]N/OFQ(1-13)NH₂~46.8A competitive antagonist of the NOP receptor. Its pA₂ value is reported as 7.33, which can be approximated to a Ki value.[1]
KGNOP1-Initially reported as a NOP antagonist, but recent studies suggest it may have full agonistic activity at the human NOP receptor with very low potency.[2]
Bifunctional Peptide III-BTDNanomolarA peptide with nanomolar binding affinities and antagonist properties for the NOP receptor, while also acting as an agonist at opioid receptors.

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Upon antagonist binding, the receptor is blocked from activation by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ). In the absence of an agonist, the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, is not initiated.[4][3][5]

NOP_Signaling_Pathway Ac_RYYRIK_NH2 This compound (Antagonist) NOP_Receptor NOP Receptor (GPCR) Ac_RYYRIK_NH2->NOP_Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Prevents Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase No Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Blocked) PKA->Cellular_Response Phosphorylates Targets

NOP Receptor Antagonist Signaling Pathway

Experimental Protocols: Ki Value Determination

The determination of the Ki value for this compound is typically performed using a competitive radioligand binding assay. This method measures the affinity of the unlabeled antagonist (this compound) by its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human NOP receptor (e.g., CHO-hNOP cells) or rodent brain tissue.

  • Radioligand: A high-affinity radiolabeled NOP receptor agonist or antagonist (e.g., [³H]-Nociceptin or [³H]-UFP-101).

  • Unlabeled Ligand (Competitor): this compound.

  • Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold incubation buffer.

  • Scintillation Cocktail and Counter: For detecting radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

Experimental Workflow

Ki_Determination_Workflow A Prepare Receptor Membranes (e.g., from CHO-hNOP cells) B Incubate Membranes with: - Fixed concentration of Radioligand - Varying concentrations of this compound A->B C Allow to reach equilibrium B->C D Separate bound from free radioligand (Rapid filtration through glass fiber filters) C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity on filters (Scintillation Counting) E->F G Plot % Inhibition vs. log[this compound] F->G H Determine IC50 value (Concentration of this compound that inhibits 50% of radioligand binding) G->H I Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) H->I

Workflow for Ki Value Determination
Detailed Methodology

  • Membrane Preparation: Homogenize cells or tissues expressing the NOP receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

  • Assay Setup: In a series of tubes, add the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled competitor, this compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled NOP ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Ac-RYYRIK-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of novel synthetic peptides such as Ac-RYYRIK-NH2 is of paramount importance. Given that the specific toxicological and biological properties of many research-grade peptides are not extensively documented, a proactive and cautious approach to safety and logistics is essential. This guide provides immediate, essential information and procedural guidance for the operational use and disposal of this compound, ensuring laboratory safety and procedural integrity.

Risk Assessment and Primary Handling Precautions

As a novel peptide, this compound should be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before handling, considering its unknown biological activity and potential for causing skin, eye, or respiratory irritation.[1] All handling of the lyophilized powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[3]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[3]
In Vitro / Cell-Based Assays Disposable nitrile gloves, lab coat, and safety glasses.[3]
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator.[3]
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.[3]

Operational Plan for Safe Handling and Use

A systematic workflow ensures both safety and the integrity of the peptide.

receiving Receiving and Storage preparation Preparation and Reconstitution receiving->preparation Inspect container Store at -20°C documentation Documentation receiving->documentation Log receipt experiment Experimental Use preparation->experiment Use sterile buffer Aliquot to avoid freeze-thaw preparation->documentation Log preparation details disposal Waste Disposal experiment->disposal Segregate waste experiment->documentation Log experimental use disposal->documentation Log disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Reconstitution

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.[4]

  • Wearing appropriate PPE, open the vial in a chemical fume hood.

  • Add the appropriate volume of sterile, high-purity water or a recommended buffer to the vial.[5]

  • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[6]

  • For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use vials to minimize repeated freeze-thaw cycles, which can degrade the peptide.[6][7] Store aliquots at -20°C or lower.[5][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.

Disposal Procedures for this compound Waste

Waste Type Disposal Procedure
Unused Lyophilized Peptide Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[2][8]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, clearly labeled hazardous waste container.[1]
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[1][5][9]
Contaminated PPE (e.g., gloves) Dispose of in a designated hazardous waste stream for contaminated items.[6]

If this compound is used in experiments involving biological materials, the resulting waste must be treated as biohazardous and decontaminated, for example by autoclaving, before being disposed of as chemical waste.[2]

start Generate Peptide Waste segregate Segregate at Point of Generation start->segregate label_container Label Waste Container segregate->label_container Solid vs. Liquid Biohazardous? store Store in Designated Area label_container->store Contents, Date, Hazards ehs_pickup Arrange for EHS Pickup store->ehs_pickup Follow institutional protocol

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the integrity of their work when handling this compound. Always consult your institution's specific safety guidelines and EHS office for detailed procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-RYYRIK-NH2
Reactant of Route 2
Ac-RYYRIK-NH2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.